Aurantimycin A
Description
This compound has been reported in Streptomyces aurantiacus with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPJXYQXDNLRD-NSCUIBACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Aurantimycin A?
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Aurantimycin A, a potent depsipeptide antibiotic produced by Streptomyces aurantiacus. It covers the molecule's chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its isolation and characterization.
Core Chemical Identity
This compound is a member of the azinothricin group of hexadepsipeptide antibiotics.[1] Its complex structure features a cyclohexadepsipeptide core linked to a distinctive C14 acyl side chain.[2][3] The definitive structure was elucidated through a combination of high-resolution mass spectrometry, extensive 2D NMR experiments, and single-crystal X-ray diffraction analysis.[1][4]
Chemical Structure:
-
IUPAC Name: (2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide[5][6]
-
CAS Number: 162478-50-4[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₆₄N₈O₁₄ | PubChem[5] |
| Molar Mass | 856.972 g·mol⁻¹ | Wikipedia[6] |
| Monoisotopic Mass | 856.45420 Da | NP-MRD[7] |
| Structure Elucidation | X-ray Diffraction, 2D NMR, HR-MS, Amino Acid Analysis | J-Stage[4] |
Table 2: Biological Activity Data
| Target/Assay | Organism/Cell Line | Activity Type | Reported Value | Source |
|---|---|---|---|---|
| Antibacterial | Bacillus subtilis ATCC 6633 | MIC | 0.013 µg/mL | Microbial Cell Factories[2] |
| Antibacterial | Staphylococcus aureus 285 | MIC | 0.013 µg/mL | Microbial Cell Factories[2] |
| Cytotoxicity | L-929 Mouse Fibroblast Cells | Cytotoxic Conc. | 3 - 12 ng/mL | Microbial Cell Factories[2] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and characterization of this compound from its native producer.
This protocol is based on the methods described for the isolation of aurantimycins from the mycelium of Streptomyces aurantiacus JA 4570.[1][8]
Materials:
-
Fermentation broth of S. aurantiacus JA 4570
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Silica gel (0.063 - 0.1 µm)
-
Acetonitrile (ACN) and Water (H₂O) for HPLC
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column.
Procedure:
-
Extraction: Separate the mycelium from the fermentation broth via centrifugation. Extract the mycelial cake exhaustively with methanol.
-
Solvent Partitioning: Concentrate the methanol extract in vacuo. Re-extract the resulting aqueous residue with dichloromethane.
-
Precipitation: Evaporate the dichloromethane solvent. Add n-hexane to the crude extract to precipitate the aurantimycin complex.
-
Silica Gel Chromatography: Subject the precipitated crude material to column chromatography on silica gel. Elute with a chloroform/methanol gradient (e.g., 95:5 v/v).[8]
-
Preparative HPLC: Pool the fractions containing this compound and perform a final purification step using preparative reverse-phase HPLC (e.g., Nucleosil 7 C18 column) with an acetonitrile/water mobile phase (e.g., 83:17 v/v).[8]
-
Compound Verification: Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC and mass spectrometry.
The identity and stereochemistry of this compound were established using the following key analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition (C₃₈H₆₄N₈O₁₄).
-
Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and assemble the 2D structure of the molecule.
-
X-Ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional arrangement of atoms in the crystalline state, confirming the absolute stereochemistry.[1]
Biosynthesis and Mechanism of Action
The biosynthesis of this compound in S. aurantiacus is governed by the art gene cluster.[2][3] The core depsipeptide scaffold is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. Genetic and biochemical studies have confirmed that the targeted inactivation of the NRPS gene artG completely halts aurantimycin production.[3] The pathway involves the activation and sequential condensation of specific amino acid precursors by adenylation (A) domains within the NRPS machinery.[2]
This compound exhibits its potent biological effects primarily by disrupting the integrity of cell membranes. Studies have shown that aurantimycins A and B can form pores in the membranes of susceptible cells. This action disrupts critical ion gradients and leads to leakage of cellular contents, ultimately causing cell death. This membrane-targeting mechanism is consistent with its strong activity against Gram-positive bacteria, whose cell envelopes are more accessible to such lipophilic agents, and its observed cytotoxic effects on eukaryotic cells.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound | C38H64N8O14 | CID 10102093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. NP-MRD: Showing NP-Card for this compound (NP0022404) [np-mrd.org]
- 8. tandfonline.com [tandfonline.com]
Streptomyces aurantiacus: A Prolific Producer of the Potent Antibiotic Aurantimycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces aurantiacus is a species of bacteria within the genus Streptomyces, a group renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities.[1] This technical guide focuses on Streptomyces aurantiacus JA 4570 as the producing organism of Aurantimycin A, a potent depsipeptide antibiotic. Aurantimycins, including this compound, B, and C, are characterized by a hexadepsipeptide structure and exhibit significant activity against Gram-positive bacteria and cytotoxic effects against certain cancer cell lines.[2][3] This document provides a comprehensive overview of the biosynthesis of this compound, strategies for enhancing its production, and detailed experimental protocols relevant to its study and potential development.
Quantitative Data on this compound Production and Bioactivity
The effective study and potential commercialization of a natural product like this compound hinge on quantifiable metrics of its production and efficacy. The following tables summarize key quantitative data related to the production of this compound by Streptomyces aurantiacus JA 4570 and its biological activity.
| Strain | Relative this compound Production Yield | Reference |
| S. aurantiacus JA 4570 (Wild Type) | 1.0-fold | [4] |
| S. aurantiacus with artB overexpression | 1.9-fold | [4] |
| S. aurantiacus with artX overexpression | 2.0-fold | [4] |
| S. aurantiacus with artB & artX tandem overexpression | ~2.5-fold | [4][5] |
| S. aurantiacus ΔartG mutant | Production abolished | [2][4] |
Table 1: Enhancement of this compound Production through Genetic Manipulation. This table illustrates the impact of overexpressing positive regulatory genes, artB and artX, on the production of this compound. Tandem overexpression of both genes resulted in a significant, approximately 2.5-fold increase in yield compared to the wild-type strain.[4][5] Conversely, the targeted inactivation of the artG gene, a non-ribosomal peptide synthetase (NRPS) enzyme, completely halted the production of the antibiotic.[2][4]
| Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | 0.013 | [4] |
| Staphylococcus aureus 285 | 0.013 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound. This table presents the high in vitro activity of this compound against two representative Gram-positive bacteria. The low MIC values indicate potent antibacterial properties.[4]
Experimental Protocols
This section details the methodologies for key experiments involved in the study of this compound production in Streptomyces aurantiacus.
Cultivation of Streptomyces aurantiacus
-
Media: For routine growth and maintenance, Streptomyces aurantiacus can be cultured on solid agar medium or in liquid broth. A suitable medium for secondary metabolite production is essential.
-
Inoculation: Inoculate the production medium with a fresh spore suspension or a vegetative mycelial culture.
-
Incubation: Incubate the culture at 28-30°C with shaking (for liquid cultures) for a period of 5-7 days to allow for sufficient growth and production of this compound.
Genetic Manipulation of Streptomyces aurantiacus
-
Construct the Disruption Plasmid: A disruption plasmid, such as pWHU1143 for artG, is constructed. This typically involves cloning fragments of the target gene flanking a resistance cassette into a suitable vector.[4]
-
Conjugation: The disruption plasmid is introduced into Streptomyces aurantiacus from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette. This is typically done by plating on a medium containing the appropriate antibiotic.
-
Verification: Confirm the gene disruption in the selected mutants using PCR analysis with primers specific to the target gene and the resistance cassette.[4]
-
Construct the Overexpression Plasmid: The genes of interest (artB and artX) are cloned into an integrative expression vector, such as pIB139, under the control of a strong, constitutive promoter (e.g., ermEp*).[4]
-
Conjugation: The overexpression plasmid is introduced into wild-type Streptomyces aurantiacus via intergeneric conjugation.
-
Selection and Verification: Select for stable integrants using antibiotic resistance and confirm the presence of the integrated plasmid by PCR.[4]
Extraction and Analysis of this compound
-
Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium. The mycelial pellet is extracted overnight with methanol. The methanol extract is then concentrated.[4]
-
Liquid-Liquid Extraction: The concentrated extract is subjected to a two-step liquid-liquid extraction, first with n-hexane to remove nonpolar impurities, followed by extraction of the product into trichloromethane.[4]
-
HPLC Analysis: The final extract is dissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically used with an isocratic elution of 80% acetonitrile in water. The detection of this compound is performed using a UV detector.[4]
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for enhancing its production.
Caption: Proposed biosynthetic pathway of this compound in S. aurantiacus.
Caption: Workflow for enhancing this compound production.
Conclusion
Streptomyces aurantiacus stands out as a valuable source of the potent antibiotic, this compound. The elucidation of its biosynthetic gene cluster and the identification of key regulatory elements have paved the way for rational strain improvement strategies. The significant increase in this compound yield through the tandem overexpression of the positive regulators artB and artX demonstrates the potential for developing a high-titer production process. Further research into optimizing fermentation conditions and exploring the full spectrum of this compound's biological activities will be crucial for its potential translation into clinical and pharmaceutical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the study and utilization of this promising natural product.
References
- 1. Streptomyces aurantiacus - Wikipedia [en.wikipedia.org]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Aurantimycin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aurantimycin A, a depsipeptide antibiotic with significant biological activities. This document details its physicochemical properties, biological functions, and the experimental methodologies used for its isolation and characterization.
Physicochemical Properties of this compound
This compound is a complex depsipeptide produced by the bacterium Streptomyces aurantiacus.[1] Its core structure is a cyclohexadepsipeptide scaffold linked to a C14 acyl side chain. The precise molecular formula and molar mass are critical data points for researchers in analytical chemistry, pharmacology, and drug development.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₄N₈O₁₄ | [1][2][3] |
| Molar Mass | 856.972 g/mol | [1] |
| Alternate Molar Mass | 857.0 g/mol | [2] |
| Alternate Molar Mass | 856.96 g/mol | [4][5] |
| CAS Number | 162478-50-4 |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, making it a molecule of interest for further investigation and potential therapeutic development.
-
Antibacterial Activity: It exhibits potent activity against Gram-positive bacteria.
-
Cytotoxic Effects: this compound has shown cytotoxic properties against L-929 mouse fibroblast cells.[1]
-
Anti-inflammatory Potential: There is evidence to suggest that this compound may act as a C5a antagonist, indicating potential applications in inflammatory diseases.
The antagonistic activity on the C5a receptor is of particular interest. The complement component C5a is a potent inflammatory mediator that binds to its receptor (C5aR), triggering a cascade of inflammatory responses. An antagonist like this compound can block this interaction, thereby mitigating inflammation.
Experimental Protocols
The following sections outline the general methodologies for the isolation, structural elucidation, and biological evaluation of this compound.
Isolation and Purification of this compound
The isolation of this compound from Streptomyces aurantiacus is a multi-step process involving fermentation, extraction, and chromatographic purification.
-
Fermentation: Streptomyces aurantiacus is cultured in a suitable broth medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.
-
Extraction: After an appropriate incubation period, the mycelium is separated from the culture broth by centrifugation. The bioactive compounds are then extracted from the mycelium using organic solvents such as ethyl acetate or methanol.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Silica Gel Chromatography: The extract is passed through a silica gel column, and fractions are eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.
-
Structural Elucidation
The determination of the complex chemical structure of this compound requires a combination of advanced spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, which is used to confirm the molecular formula. Fragmentation patterns can also give insights into the structure of the molecule.
-
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide the definitive three-dimensional structure of the molecule.
Biological Assays
-
Cytotoxicity Assay (MTT Assay with L-929 cells):
-
L-929 mouse fibroblast cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated relative to untreated control cells.
-
-
C5a Receptor Binding Assay:
-
A competitive binding assay can be employed using a labeled C5a ligand (e.g., radiolabeled or fluorescently labeled) and cells expressing the C5a receptor.
-
The cells are incubated with the labeled C5a in the presence of varying concentrations of this compound.
-
The amount of labeled C5a that binds to the receptor is measured. A decrease in the bound labeled ligand with increasing concentrations of this compound indicates competitive binding and antagonistic activity.
-
Conclusion
This compound is a promising natural product with diverse biological activities that warrant further investigation. This guide provides foundational information for researchers interested in exploring its therapeutic potential, from its basic chemical properties to the experimental approaches for its study. The detailed methodologies and conceptual frameworks presented here are intended to facilitate future research and development efforts centered on this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Aurantimycin A: A Technical Guide to a Potent Depsipeptide Antibiotic
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Aurantimycin A is a potent depsipeptide antibiotic belonging to the azinothricin group of hexadepsipeptides.[1] First isolated from the mycelium of Streptomyces aurantiacus JA 4570, this natural product has garnered significant interest within the scientific community due to its strong activity against Gram-positive bacteria and its notable cytotoxic effects.[1] This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, biosynthesis, and relevant experimental protocols, to support ongoing research and drug development efforts.
Core Characteristics and Physicochemical Properties
This compound is distinguished by a unique C14 acyl side chain.[1][2] Its molecular formula is C38H64N8O14, with a molar mass of 856.972 g·mol−1.[3] The complex structure of this compound has been elucidated through various analytical techniques, including X-ray diffraction analysis, high-field homo- and heteronuclear 2D NMR experiments, and high-resolution mass spectrometry.[1]
Biological Activity and Quantitative Data
This compound demonstrates significant efficacy against a range of Gram-positive bacteria. Furthermore, it exhibits potent cytotoxic effects against mammalian cell lines, indicating a potential for applications in oncology, though this also highlights a need for careful consideration of its therapeutic window.
Antimicrobial Activity
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 6633 | 0.013 | [4] |
| Staphylococcus aureus | 285 | 0.013 | [4] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Cytotoxic Activity
The cytotoxic nature of this compound has been evaluated against L-929 mouse fibroblast cells. The lethal concentration of this compound for these cells is reported to be in the range of 3 to 12 ng/mL.[4]
Mechanism of Action: Pore Formation
The primary mechanism of action for this compound is the disruption of the bacterial cell membrane through the formation of pores. This process leads to the leakage of essential intracellular components and ultimately results in cell death.
Caption: Proposed mechanism of action for this compound.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster (art) within Streptomyces aurantiacus JA 4570.[2] This cluster encodes a series of enzymes, primarily non-ribosomal peptide synthetases (NRPSs), that assemble the depsipeptide structure. The inactivation of the artG gene, which codes for an NRPS enzyme, has been shown to completely halt the production of this compound, confirming the role of this gene cluster.[2] The biosynthesis is positively regulated by the products of the artB and artX genes.[1]
Caption: Simplified workflow of this compound biosynthesis.
Experimental Protocols
This section outlines generalized methodologies for the isolation, purification, and biological activity assessment of this compound, based on standard practices for natural products from Streptomyces.
Isolation and Purification of this compound
The following protocol describes a general approach to isolate and purify this compound from a culture of S. aurantiacus.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Cultivate S. aurantiacus JA 4570 in a suitable production medium under optimal conditions to encourage the biosynthesis of this compound.
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extraction: Extract the mycelium with an appropriate organic solvent, such as ethyl acetate, to isolate the lipophilic this compound.
-
Concentration: Remove the solvent from the extract under reduced pressure to yield a crude extract.
-
Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents to separate the components.
-
Purification: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion.
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible growth of the microorganism.
Cytotoxicity Assay
The cytotoxic effects of this compound can be assessed using various cell viability assays, such as the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., L-929) at a predetermined density and allow the cells to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that reduces cell viability by 50%.
Conclusion and Future Perspectives
This compound stands out as a depsipeptide with significant potential as an antimicrobial agent, particularly against Gram-positive pathogens. Its potent cytotoxic activity also suggests a possible role in the development of novel anticancer therapies. Further research is warranted to explore the full therapeutic potential of this compound and its analogs. This includes a more extensive evaluation of its antimicrobial spectrum, in-depth studies of its mechanism of action, and efforts to optimize its production and synthesize derivatives with improved therapeutic indices. The detailed characterization of its biosynthetic pathway opens up avenues for bioengineering to create novel and more effective depsipeptide antibiotics.
References
- 1. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Aurantimycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus. It exhibits potent activity against Gram-positive bacteria and notable cytotoxicity against murine fibroblast cell lines. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its primary interaction with the cell membrane. Detailed experimental methodologies, quantitative data, and visual representations of the proposed mechanisms are presented to serve as a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery.
Core Mechanism of Action: Membrane Permeabilization
The principal mechanism of action of this compound is the disruption of the integrity of the cell membrane through the formation of pores. This mode of action is characteristic of a class of lipopeptide antibiotics that interact with the lipid bilayer, leading to leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. The specific details of the pore structure and the precise molecular interactions with membrane components are still areas for further investigation.
Proposed Sequence of Events
The interaction of this compound with a target cell membrane is hypothesized to occur in a series of steps, beginning with binding to the membrane surface and culminating in pore formation. This process is driven by the physicochemical properties of the this compound molecule, which includes both hydrophobic and hydrophilic moieties, allowing it to insert into the lipid bilayer.
Biological Activity: Quantitative Data
This compound demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It is largely ineffective against Gram-negative bacteria and fungi. Additionally, it exhibits significant cytotoxic effects against mammalian cells.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis ATCC 6633 | 0.013 |
| Staphylococcus aureus 285 | 0.013 |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cytotoxic Concentration Range (ng/mL) |
| L-929 Mouse Fibroblast Cells | 3 - 12 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using a broth microdilution method.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol or DMSO, at a concentration of 1 mg/mL.
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: The test bacterium is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Cytotoxicity Assay
The cytotoxic effects of this compound on L-929 mouse fibroblast cells are assessed using a cell viability assay, such as the MTT assay.
Protocol:
-
Cell Culture: L-929 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate until they reach approximately 80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the conversion of MTT to formazan by viable cells.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Membrane Permeabilization Assay (Hypothetical Protocol)
Based on the findings of Grigoriev et al. (1995), a likely method to assess membrane pore formation involves monitoring the leakage of a fluorescent dye from liposomes.
Protocol:
-
Liposome Preparation: Unilamellar liposomes are prepared from a lipid mixture (e.g., phosphatidylcholine and phosphatidylglycerol) that mimics the composition of bacterial membranes. The liposomes are formed in a buffer containing a self-quenching concentration of a fluorescent dye, such as calcein.
-
Removal of External Dye: The external, unencapsulated dye is removed by size-exclusion chromatography.
-
Leakage Assay: The liposome suspension is placed in a fluorometer, and a baseline fluorescence is recorded. This compound is then added to the suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. The formation of pores in the liposome membrane by this compound will cause the encapsulated dye to leak out, resulting in a dequenching of the dye and a subsequent increase in fluorescence.
-
Data Analysis: The percentage of dye leakage can be calculated by comparing the fluorescence signal to that of a control in which the liposomes are completely lysed with a detergent (e.g., Triton X-100).
Signaling Pathways and Downstream Effects
Currently, there is no evidence to suggest that this compound interacts with a specific intracellular signaling pathway. Its primary mechanism of action, membrane permeabilization, leads to a cascade of downstream events that are a direct consequence of the loss of membrane integrity.
The formation of pores in the cell membrane leads to:
-
Ion Dysregulation: An uncontrolled flux of ions (e.g., K+, Na+, Ca2+) across the membrane, disrupting the electrochemical gradients essential for cellular processes.
-
ATP Depletion: The leakage of ATP and the dissipation of the proton motive force, which is necessary for ATP synthesis, leads to a rapid depletion of the cell's energy stores.
-
Loss of Metabolites: Essential metabolites and building blocks for cellular processes leak out of the cell.
-
Inhibition of Macromolecular Synthesis: The lack of energy and essential precursors halts the synthesis of proteins, nucleic acids, and other macromolecules.
These events collectively lead to a cessation of cellular functions and ultimately result in cell death. Therefore, the "signaling" is a general stress response to catastrophic membrane damage rather than the modulation of a specific, regulated pathway.
Conclusion
This compound is a potent antibacterial and cytotoxic agent whose primary mechanism of action is the formation of pores in the cell membrane. This leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death. The quantitative data on its biological activity highlight its efficacy against Gram-positive bacteria and its significant cytotoxicity. The experimental protocols provided herein offer a framework for the further investigation of this compound and other membrane-active antibiotics. Future research should focus on elucidating the precise structure of the pores formed by this compound and identifying the specific lipid and protein interactions that govern its membrane-disrupting activity. A deeper understanding of these mechanisms will be crucial for the potential development of this compound derivatives with improved therapeutic indices.
Aurantimycin A: A Technical Guide to its Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] As a member of the azinothricin group of hexadepsipeptide antibiotics, it possesses a unique molecular structure characterized by a novel fourteen-carbon side chain.[2] While initially investigated for its potent activity against Gram-positive bacteria, this compound has also demonstrated significant cytotoxic effects, suggesting its potential as an antitumor agent.[2][3] This technical guide provides a comprehensive overview of the currently available data on the cytotoxic properties of this compound, including quantitative data, a detailed experimental protocol for cytotoxicity assessment, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Cytotoxic Data
To date, the published quantitative data on the cytotoxic effects of this compound is limited. The primary study reporting its activity utilized the L-929 mouse fibroblast cell line. The results from this study are summarized in the table below.
| Cell Line | Assay Type | Endpoint | Resulting Concentration | Citation |
| L-929 | Not specified | Lethal Concentration | 3 - 12 ng/mL | [3] |
Further research is required to determine the IC50 values of this compound across a broad range of human cancer cell lines to better understand its potency and selectivity.
Experimental Protocols
While the specific protocol used to determine the lethal concentration of this compound in L-929 cells is not detailed in the original publication, a standard and widely accepted method for assessing the cytotoxicity of novel compounds is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.
MTT Assay for Cytotoxicity of this compound
1. Materials:
-
This compound
-
Target cell line (e.g., L-929, or a panel of human cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizations: Workflows and Potential Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.
While the specific signaling pathways affected by this compound have not yet been elucidated, many cytotoxic natural products induce apoptosis. The following diagram illustrates a simplified, generalized intrinsic apoptosis pathway that could be a potential mechanism of action for this compound and a target for future investigation.
Caption: A generalized intrinsic apoptosis signaling pathway, a potential mechanism for this compound's cytotoxicity.
Conclusion and Future Directions
This compound has demonstrated cytotoxic activity, although the current data is limited to a single non-cancerous cell line. This technical guide provides a foundation for researchers interested in further exploring the anticancer potential of this natural product. The provided experimental protocol for the MTT assay offers a standardized method for determining the cytotoxic profile of this compound against a panel of cancer cell lines.
Future research should focus on:
-
Broad-spectrum cytotoxicity screening: Evaluating the IC50 values of this compound against a diverse range of human cancer cell lines to identify potential tumor-specific activity.
-
Mechanism of action studies: Investigating the molecular mechanisms underlying the cytotoxic effects of this compound, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.
-
In vivo efficacy studies: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential.
By systematically addressing these research areas, the scientific community can fully elucidate the cytotoxic properties of this compound and its potential as a novel anticancer agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early Research and Publications on Aurantimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantimycin A is a depsipeptide antibiotic that has demonstrated significant activity against Gram-positive bacteria and notable cytotoxic effects. First isolated from the bacterium Streptomyces aurantiacus JA 4570, it belongs to the azinothricin group of hexadepsipeptide antibiotics. This technical guide provides an in-depth overview of the early research and publications on this compound, focusing on its discovery, isolation, structure elucidation, and initial biological evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Discovery and Isolation
Aurantimycins A, B, and C were first reported in 1995 by Gräfe and his team.[1] They were isolated from the mycelium of Streptomyces aurantiacus JA 4570.[1] The producing strain was cultivated in a suitable nutrient medium, and the aurantimycins were subsequently extracted from the mycelial cake.
Experimental Protocols
Fermentation of Streptomyces aurantiacus JA 4570:
While the exact media composition and fermentation parameters from the original publication are not fully detailed in available literature, a general approach for the cultivation of Streptomyces for secondary metabolite production is as follows:
-
Inoculum Preparation: A well-sporulated culture of S. aurantiacus JA 4570 is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of vegetative mycelium.
-
Production Medium: The seed culture is then transferred to a larger volume of production medium. Typical production media for Streptomyces contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for a period of 5-7 days, during which the production of this compound is monitored.
Isolation and Purification of this compound:
The following is a generalized protocol for the extraction and purification of aurantimycins from the S. aurantiacus mycelium, based on common methods for similar natural products:
-
Mycelium Harvesting: After fermentation, the mycelium is separated from the culture broth by centrifugation or filtration.
-
Extraction: The mycelial cake is extracted with an organic solvent, such as methanol or acetone, to solubilize the aurantimycins.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove polar and nonpolar impurities.
-
Chromatography: The resulting extract is further purified using a series of chromatographic techniques, which may include silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1] X-ray diffraction analysis of crystalline this compound provided the definitive three-dimensional structure.[1] High-field homo- and heteronuclear 2D NMR experiments, along with high-resolution mass spectrometry and amino acid analysis, were used to confirm the planar structure and stereochemistry of the molecule.[1] this compound is a hexadepsipeptide characterized by a novel fourteen-carbon atom side chain.[1]
Biological Activity
Early research demonstrated that this compound exhibits potent biological activity, including antibacterial and cytotoxic effects.[1]
Antibacterial Activity
This compound shows strong activity primarily against Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) for select bacteria are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | 0.013 | [2] |
| Staphylococcus aureus 285 | 0.013 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The MIC values were likely determined using a broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the wells of a microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Cytotoxic Activity
This compound has also been shown to possess cytotoxic effects against mammalian cell lines.[1]
| Cell Line | Effective Concentration (ng/mL) | Reference |
| L-929 Mouse Fibroblast Cells | 3 - 12 (lethal concentration range) | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
The cytotoxic effects were likely evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: L-929 cells are seeded into the wells of a 96-well plate and allowed to adhere overnight.
-
Treatment with this compound: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Mechanism of Action
Early investigations into the mechanism of action of this compound suggest that it acts by forming pores in the cell membrane.[2] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.
Proposed Mechanism of Membrane Pore Formation
The following diagram illustrates a hypothetical workflow for the investigation of membrane pore formation by this compound.
Caption: Workflow for investigating membrane pore formation.
Biosynthesis of this compound
Subsequent research has shed light on the biosynthetic pathway of this compound in S. aurantiacus. The biosynthesis is carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The following diagram outlines the key stages in the biosynthesis.
Caption: Simplified overview of this compound biosynthesis.
Conclusion
The early research on this compound laid a solid foundation for understanding its potential as an antimicrobial and cytotoxic agent. The initial studies successfully identified its producing organism, elucidated its complex chemical structure, and provided preliminary data on its biological activity and mechanism of action. This technical guide has summarized these pivotal findings and provided generalized experimental protocols to aid current and future research in the field of natural product drug discovery and development. Further investigation into the specific molecular targets and the optimization of its therapeutic properties could lead to the development of novel therapeutic agents.
References
Aurantimycin A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantimycin A is a naturally occurring depsipeptide antibiotic that belongs to the azinothricin group.[1] First isolated from the bacterium Streptomyces aurantiacus JA 4570, it has garnered significant interest within the scientific community due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological mechanisms of action, and detailed experimental protocols for its isolation and characterization.
Physical and Chemical Properties
This compound is a complex cyclic hexadepsipeptide characterized by a unique C14 acyl side chain.[1][2] Its structure was elucidated through a combination of X-ray diffraction analysis, high-field homo- and heteronuclear 2D NMR experiments, and high-resolution mass spectrometry.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₄N₈O₁₄ | [4] |
| Molecular Weight | 856.972 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, ethanol (warmed), and DMF. Soluble in a 1:1 mixture of DMSO:PBS (pH 7.2). Also reported to be soluble in water. |
Spectral Data
Detailed spectral data for this compound is not widely available in the public domain. The original characterization relied on advanced spectroscopic techniques, the raw data of which is not consistently published.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was confirmed using high-field 1H and 13C NMR spectroscopy, including 2D techniques.[3] However, specific chemical shift assignments (δ in ppm) and coupling constants (J in Hz) are not detailed in the available literature.
Infrared (IR) Spectroscopy
Specific IR absorption bands for this compound have not been explicitly reported. However, based on its depsipeptide structure containing amide, ester, and hydroxyl groups, characteristic peaks would be expected in the following regions:
-
~3300 cm⁻¹: N-H stretching (amides) and O-H stretching (hydroxyls)
-
~1735 cm⁻¹: C=O stretching (esters)
-
~1650 cm⁻¹: C=O stretching (amides - Amide I band)
-
~1540 cm⁻¹: N-H bending and C-N stretching (amides - Amide II band)
UV-Vis Spectroscopy
The UV-Vis absorption spectrum for this compound is not specifically detailed. As a peptide-based molecule without extensive chromophores, it is not expected to have strong absorption in the visible region.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces aurantiacus
The following is a generalized protocol based on the original isolation methods described for Aurantimycins.[1]
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Streptomyces aurantiacus JA 4570 is cultured in a suitable nutrient-rich medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelium is then extracted with an organic solvent mixture such as acetone/methanol. The supernatant can be separately extracted with a solvent like ethyl acetate.
-
Purification: The crude extracts are concentrated under reduced pressure. The resulting residue is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Crystallization and Characterization: The purified this compound is crystallized. The structure and purity are then confirmed using X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Biological Activity and Signaling Pathways
This compound exhibits potent biological activity, primarily against Gram-positive bacteria and also demonstrates cytotoxic effects against certain cell lines.[1][2] Its mechanisms of action are believed to involve membrane disruption and modulation of the immune response.
Membrane Pore Formation
One of the key antibacterial mechanisms of this compound is its ability to form pores in the cell membranes of susceptible bacteria. This action is characteristic of many cyclic lipopeptides.[5] The lipophilic acyl side chain of this compound is thought to insert into the bacterial membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Proposed Mechanism of Pore Formation by this compound
Caption: Hypothesized mechanism of membrane pore formation by this compound.
C5a Receptor Antagonism
This compound has been identified as an antagonist of the complement C5a receptor (C5aR).[6] The C5a receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response. By blocking the binding of the potent anaphylatoxin C5a to its receptor, this compound can modulate inflammatory signaling pathways.
Simplified C5a Receptor Signaling and Antagonism by this compound
Caption: this compound as an antagonist of the C5a receptor signaling pathway.
Conclusion
This compound remains a molecule of significant interest for its potent antimicrobial and immunomodulatory activities. While its fundamental physical and chemical properties have been established, further research is needed to fully elucidate its detailed spectral characteristics and the precise molecular interactions that govern its biological functions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this promising depsipeptide.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Basis for Antimicrobial Activity of Pore-Forming Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to Aurantimycin A and its Classification within the Azinothricin Group of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aurantimycin A, a potent depsipeptide antibiotic, and its classification within the broader azinothricin group. This document details its discovery, chemical structure, biological activity, and mechanism of action. A comparative analysis of its antimicrobial potency is presented alongside other members of the azinothricin family. Furthermore, this guide outlines the key experimental protocols for the isolation, characterization, and activity assessment of these compounds, and provides visual representations of its structural classification and proposed mechanism of action to facilitate a deeper understanding for research and drug development professionals.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The azinothricin group of hexadepsipeptide antibiotics, produced by various Streptomyces species, represents a promising class of natural products with significant biological activity. This compound, isolated from Streptomyces aurantiacus, is a notable member of this family, exhibiting potent activity against Gram-positive bacteria and cytotoxic effects against certain cancer cell lines.[1] This guide aims to provide a detailed technical resource on this compound, focusing on its classification, properties, and the methodologies central to its study.
The Azinothricin Group of Antibiotics
The azinothricin group is a family of cyclic hexadepsipeptide antibiotics characterized by a core 19-membered ring structure. This ring is composed of six amino acid residues and includes at least one ester linkage, classifying them as depsipeptides. A key distinguishing feature of this group is the presence of a long-chain acyl side group attached to the peptide core. The length and structure of this acyl chain can vary among different members of the family, contributing to their diverse biological activities.
Defining Structural Characteristics
The defining structural features of the azinothricin group include:
-
A 19-membered Cyclodepsipeptide Core: This macrocyclic structure is formed by six amino acid residues linked by both amide and ester bonds.
-
Unusual Amino Acids: The peptide core often contains non-proteinogenic or modified amino acids.
-
Acyl Side Chain: A long carbon chain is attached to the peptide core, with variations in length and functionality among different members. For instance, this compound possesses a C14 side chain, while the namesake of the group, Azinothricin, has a C21 side chain.[1][2]
This compound: A Key Member of the Azinothricin Group
This compound was first isolated from the mycelium of Streptomyces aurantiacus JA 4570.[1] It is a depsipeptide antibiotic with the molecular formula C₃₈H₆₄N₈O₁₄.[3] Along with its congeners, Aurantimycin B and C, it is recognized as a new representative of the azinothricin group of antibiotics.[1]
Chemical Structure
The chemical structure of this compound was elucidated using a combination of X-ray diffraction analysis of its crystalline form, high-field homo- and heteronuclear 2D NMR experiments, and high-resolution mass spectrometry.[1]
Biological Activity
This compound demonstrates potent biological activity, primarily against Gram-positive bacteria. It also exhibits significant cytotoxic effects against L-929 mouse fibroblast cells.[1]
Data Presentation: Antimicrobial and Cytotoxic Activity
The following table summarizes the available quantitative data on the biological activity of this compound and provides qualitative information for Azinothricin.
| Compound | Organism/Cell Line | Activity Type | Value | Reference |
| This compound | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] |
| Staphylococcus aureus 285 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] | |
| L-929 mouse fibroblast cells | Cytotoxicity (IC₅₀) | 3 - 12 ng/mL | [4] | |
| Azinothricin | Gram-positive microorganisms | Antimicrobial Activity | Primarily active | [2] |
Experimental Protocols
This section details the general methodologies for key experiments cited in the study of this compound and other azinothricin antibiotics.
Isolation of Aurantimycins
The isolation of Aurantimycins A, B, and C from Streptomyces aurantiacus JA 4570 involves the following general steps:
-
Fermentation: Culturing of S. aurantiacus in a suitable nutrient medium to promote the production of the antibiotics.
-
Mycelium Extraction: Separation of the mycelium from the culture broth, followed by extraction with an organic solvent (e.g., methanol).
-
Solvent Partitioning: Partitioning of the crude extract between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Chromatography: Purification of the target compounds using various chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC).
Structure Elucidation
The determination of the chemical structure of this compound involves a combination of spectroscopic and analytical techniques:
-
X-ray Diffraction Analysis: Single crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of the antibiotic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are used to determine the accurate molecular weight and elemental composition of the compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The broth microdilution method is a common technique:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.
Visualizations
Classification of this compound within the Azinothricin Group
Caption: Hierarchical classification of this compound within the azinothricin group.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound via membrane pore formation.
Conclusion
This compound stands out as a potent member of the azinothricin group of antibiotics, with a well-defined structure and significant activity against Gram-positive bacteria. Its classification is firmly based on its characteristic 19-membered hexadepsipeptide core and a C14 acyl side chain. The mechanism of action, involving the formation of pores in the bacterial cell membrane, presents a promising avenue for combating drug-resistant pathogens. This technical guide provides a foundational resource for researchers and professionals in drug development, offering key data, experimental protocols, and visual models to aid in the further investigation and potential therapeutic application of this compound and related compounds. Further research is warranted to explore the full therapeutic potential of this fascinating class of antibiotics.
References
The Biological Activity of Aurantimycin A and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1][2] It belongs to the azinothricin group of hexadepsipeptide antibiotics and is characterized by a unique C14 acyl side chain.[1][3] This compound has garnered significant interest within the scientific community due to its potent biological activities, which include strong antibacterial effects against Gram-positive bacteria and notable cytotoxic effects against mammalian cell lines.[1][4] This technical guide provides a comprehensive overview of the biological activity of this compound and its known derivatives, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.
Biological Activity of this compound and Its Derivatives
This compound demonstrates a significant and potent biological profile. Its activity is most pronounced against Gram-positive bacteria, while Gram-negative bacteria and fungi are not susceptible.[4] Furthermore, it exhibits cytotoxic properties, indicating its potential as an anti-tumor agent.[4]
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Compound | Organism/Cell Line | Assay Type | Activity | Reference |
| This compound | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] |
| Staphylococcus aureus 285 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] | |
| L-929 mouse fibroblast cells | Cytotoxicity | 3 to 12 ng/mL (lethal concentration) | [4] |
Mechanism of Action
The primary mechanism of antibacterial action for this compound is believed to be the formation of pores in the bacterial cell membrane.[4] This disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately, cell death. This mode of action is consistent with its potent activity against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.
The cytotoxic effects of this compound on mammalian cells are also significant, however, the specific signaling pathways involved in this compound-induced cell death have not been elucidated.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound. These are generalized protocols that can be adapted for specific experimental needs.
Minimum Inhibitory Concentration (MIC) Assay for Bacillus subtilis
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacillus subtilis (e.g., ATCC 6633) culture
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a fresh overnight culture of Bacillus subtilis in MHB.
-
Dilute the bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a spectrophotometer to quantify bacterial growth.
Cytotoxicity Assay on L-929 Mouse Fibroblast Cells
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
L-929 mouse fibroblast cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed L-929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (cells in medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This is a general protocol for the analysis of a lipophilic peptide antibiotic like this compound. The specific conditions may need to be optimized.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
This compound standard
-
Sample extract containing this compound
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample extract by dissolving it in a suitable solvent (e.g., methanol).
-
Inject the standard and the sample onto the HPLC system.
-
Run a gradient elution program, for example, from 5% B to 95% B over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
Identify and quantify the this compound peak in the sample by comparing its retention time and peak area with the standard.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. The following diagram illustrates the proposed assembly line for the synthesis of the this compound backbone.
Caption: Proposed biosynthetic pathway of this compound.
Proposed Antibacterial Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria.
Caption: Proposed mechanism of this compound antibacterial activity.
References
- 1. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the C14 Acyl Side Chain in the Biological Activity of Aurantimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantimycin A, a potent depsipeptide antibiotic produced by Streptomyces aurantiacus, has garnered significant interest for its pronounced activity against Gram-positive bacteria and its cytotoxic effects on various cell lines. A defining structural feature of this molecule is its C14 acyl side chain, a lipophilic moiety crucial to its biological function. This technical guide synthesizes the current understanding of the C14 acyl side chain's role in this compound's mechanism of action, drawing upon available data and parallels with other lipopeptide antibiotics. While direct structure-activity relationship (SAR) studies involving systematic modification of this side chain are not yet prevalent in public literature, this document will explore its established contribution to membrane interaction and overall bioactivity, providing a framework for future research and drug development endeavors.
Introduction to this compound
This compound is a member of the depsipeptide family of natural products, characterized by a cyclic peptide core containing at least one ester bond. Isolated from Streptomyces aurantiacus, it is distinguished by a unique C14 acyl side chain attached to the N-terminus of its peptide ring. This lipophilic tail is a common feature among many potent antibiotics and is widely recognized as a key determinant of their interaction with biological membranes and, consequently, their antimicrobial and cytotoxic efficacy. The biosynthetic gene cluster responsible for this compound production has been identified, paving the way for potential bioengineering of novel analogs.
The C14 Acyl Side Chain: A Lipophilic Anchor
The C14 acyl side chain of this compound confers a significant degree of lipophilicity to the molecule. This characteristic is fundamental to its proposed mechanism of action, which, like many other lipopeptide antibiotics, is believed to involve interaction with and disruption of the bacterial cell membrane. The long hydrocarbon chain facilitates the molecule's insertion into the lipid bilayer, a critical first step in exerting its biological effect.
While specific quantitative data on this compound analogs with varied acyl chain lengths is not yet available, studies on other lipopeptide antibiotics, such as polymyxins, have demonstrated a clear correlation between the length of the fatty acid chain and antimicrobial activity. Generally, an optimal chain length is required to balance the molecule's solubility and its ability to effectively penetrate and destabilize the bacterial membrane.
Quantitative Biological Activity of this compound
Direct comparative data from synthetic analogs of this compound with modified C14 acyl side chains is not available in the current body of scientific literature. However, the native compound exhibits potent biological activity. The following table summarizes the reported minimum inhibitory concentrations (MICs) and cytotoxic activities.
| Biological Activity | Test Organism/Cell Line | Result | Reference |
| Antibacterial | Gram-positive bacteria | Strong activity | |
| Cytotoxicity | L-929 mouse fibroblast cells | Potent cytotoxic effects |
Further research is critically needed to quantify the precise contribution of the C14 side chain length and structure to these activities through the synthesis and evaluation of a focused library of this compound analogs.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound analogs with modified C14 acyl side chains are not yet published. However, based on the established methodologies for the synthesis of other lipopeptide antibiotics, a general workflow can be proposed.
General Workflow for Solid-Phase Synthesis of Lipopeptide Analogs
Caption: Proposed workflow for the solid-phase synthesis of this compound analogs.
Antibacterial Activity Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Compounds: The synthesized this compound analogs and the parent compound are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A suspension of L-929 mouse fibroblast cells is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound analogs.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Proposed Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by this compound have not been fully elucidated. However, based on its structural similarity to other lipopeptide antibiotics, a model for its mechanism of action can be proposed. The primary target is likely the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound.
The C14 acyl side chain is hypothesized to insert into the lipid bilayer, anchoring the molecule to the cell surface. This initial binding is followed by the aggregation of this compound molecules, leading to the formation of pores or other disruptions in the membrane. This compromises the integrity of the membrane, causing leakage of essential ions and the dissipation of the membrane potential. Ultimately, this leads to a cessation of vital cellular processes and bacterial cell death.
Conclusion and Future Directions
The C14 acyl side chain is an indispensable component of this compound, dictating its lipophilicity and its ability to interact with and disrupt bacterial cell membranes. While the current body of research provides a strong foundation for understanding its general role, a significant opportunity exists for more detailed structure-activity relationship studies. The synthesis and biological evaluation of a focused library of this compound analogs with systematically varied acyl side chains (in terms of length, branching, and saturation) would provide invaluable quantitative data. Such studies would not only refine our understanding of the optimal lipophilic requirements for antibacterial and cytotoxic activity but also guide the rational design of novel, more potent, and selective Aurantimycin-based therapeutics. Elucidating the specific molecular targets and downstream signaling pathways affected by this compound remains a key area for future investigation.
Methodological & Application
Application Notes and Protocols for Antibacterial Susceptibility Testing of Aurantimycin A
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Aurantimycin A, a depsipeptide antibiotic. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for natural products.
Introduction
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1][2][3] It has demonstrated activity primarily against Gram-positive bacteria.[1] Accurate and reproducible antibacterial susceptibility testing (AST) is a critical step in the evaluation of any new antimicrobial agent.[4][5] This document outlines three standard methods for determining the Minimum Inhibitory Concentration (MIC) of this compound: Broth Microdilution, Agar Dilution, and Disk Diffusion.
Principle of the Methods
The fundamental principle behind these AST methods is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism under defined in vitro conditions.[6][7]
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.[5][6][8][9]
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits the development of bacterial colonies.[10][11][12]
-
Disk Diffusion (Kirby-Bauer Method): This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate uniformly inoculated with a bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the susceptibility of the organism.[13][14][15]
Experimental Protocols
General Preparations and Considerations
-
This compound Stock Solution: Due to the lipophilic nature of many natural products, dissolving this compound may require an organic solvent.[16] Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution (e.g., 10 mg/mL) in an appropriate solvent. It is crucial to determine the maximum non-inhibitory concentration of the solvent on the test organisms to ensure it does not interfere with the results.[16]
-
Bacterial Strains: Use well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) for quality control.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][13][15] This is typically achieved by suspending isolated colonies from an overnight culture in sterile saline or broth.
-
Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for susceptibility testing of non-fastidious aerobic bacteria.[7][13] For fastidious organisms, supplementation of the media may be necessary.[17][18]
Broth Microdilution Protocol
This method is widely used for determining the MIC of novel compounds.[19][20][21]
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working solution of this compound to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading the MIC:
Agar Dilution Protocol
The agar dilution method is considered a gold standard for susceptibility testing.[11][12]
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add 1 part of each antibiotic dilution to 9 parts of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
-
Pour the agar into sterile petri dishes to a uniform depth of 4 mm and allow to solidify.[13]
-
Include a drug-free control plate.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspension (adjusted to 10⁴ CFU per spot) onto the surface of each agar plate using a multipoint inoculator.[11]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Disk Diffusion Protocol
This method is useful for screening the antibacterial activity of new compounds.[13][22]
-
Preparation of this compound Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of this compound. The optimal concentration will need to be determined empirically.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60° each time.[9]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[22]
-
-
Measuring Zones of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[7]
-
Data Presentation
Quantitative data from the broth and agar dilution methods should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) - Broth Microdilution | MIC (µg/mL) - Agar Dilution |
| Staphylococcus aureus ATCC 29213 | ||
| Enterococcus faecalis ATCC 29212 | ||
| Bacillus subtilis ATCC 6633 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Zone of Inhibition Diameters for this compound.
| Bacterial Strain | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus ATCC 25923 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Bacillus subtilis ATCC 6633 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 | |||
| Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of clinical breakpoints, which are not yet available for this compound. |
Quality Control
Adherence to quality control (QC) procedures is essential for accurate and reproducible results.[4]
-
Reference Strains: Include appropriate ATCC reference strains in each batch of tests. The results should fall within the acceptable ranges defined by CLSI or EUCAST for standard antibiotics.[23][24][25]
-
Purity and Sterility Checks: Ensure the purity of the bacterial cultures and the sterility of the media and reagents.
-
Inoculum Density Verification: Periodically verify the inoculum density using colony counts.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Streptomyces aurantiacus - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. biomerieux.com [biomerieux.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
- 9. biodiamed.gr [biodiamed.gr]
- 10. academic.oup.com [academic.oup.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
- 16. researchgate.net [researchgate.net]
- 17. agriculture.gov.au [agriculture.gov.au]
- 18. sbspl.com.sg [sbspl.com.sg]
- 19. tandfonline.com [tandfonline.com]
- 20. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 25. iacld.com [iacld.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Aurantimycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Aurantimycin A, a depsipeptide antibiotic with potent activity against Gram-positive bacteria. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this antimicrobial agent.
Introduction to this compound
This compound is a natural product produced by the bacterium Streptomyces aurantiacus.[1] It belongs to the azinothricin group of hexadepsipeptide antibiotics and exhibits strong activity against a range of Gram-positive bacteria.[1][2] Its mechanism of action involves the formation of pores in the bacterial cell membrane, leading to disruption of membrane integrity and cell death. This compound also demonstrates cytotoxic properties.[1]
Data Presentation: Reported MIC Values of this compound
The following table summarizes the reported MIC values of this compound against various bacterial species. This data can be used as a reference for selecting an appropriate concentration range for initial MIC experiments.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple Strains | 0.125 - 0.25 | |
| Bacillus subtilis | ATCC 6633 | 0.013 | |
| Gram-negative bacteria | General | Poor activity |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: The long-term stability of this compound in DMSO and culture media has not been extensively reported. It is recommended to prepare fresh dilutions from the stock solution for each experiment.
Broth Microdilution Method for MIC Determination
This is the recommended method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting concentration of this compound in well 1 by adding the appropriate volume of stock solution to CAMHB to a final volume of 200 µL. The starting concentration should be at least double the highest anticipated MIC.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without antibiotic).
-
Well 12 will serve as a negative control (broth sterility).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
Quality Control
It is essential to include quality control (QC) strains in each MIC assay to ensure the accuracy and reproducibility of the results. Standard QC strains for Gram-positive bacteria are recommended by CLSI and EUCAST.
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
Note: Specific MIC ranges for this compound against these QC strains have not been established. Laboratories should establish their own internal QC ranges based on repeated testing.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Proposed Mechanism of Action of this compound
This diagram illustrates the proposed mechanism of action of this compound on the bacterial cell membrane.
Caption: Proposed mechanism of this compound via membrane pore formation.
References
Protocol for assessing the cytotoxicity of Aurantimycin A in vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by Streptomyces aurantiacus.[1] Like other members of the depsipeptide class, it has demonstrated cytotoxic effects, making it a compound of interest for potential anticancer research.[2] This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound. The described methodologies will enable researchers to determine its potency, and elucidate its mechanism of action by investigating its effects on cell viability, apoptosis, cell cycle progression, mitochondrial function, and oxidative stress.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for a comprehensive in vitro cytotoxicity assessment of this compound.
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Based on the known mechanisms of the related compound Antimycin A and other depsipeptide antibiotics, the following pathway is hypothesized for this compound-induced cytotoxicity. Depsipeptides are known to induce cytotoxicity through various mechanisms, including the perforation of cell membranes and induction of apoptosis.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Culture Medium: Recommended medium and supplements (e.g., DMEM, RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin) for each cell line.
-
This compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[3]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[3]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of apoptosis.
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with a fluorescent cationic dye such as JC-1 or TMRE.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS, which can be induced by cytotoxic agents.
Protocol:
-
Treat cells with this compound.
-
Load the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA.
-
DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HeLa | |||
| A549 | |||
| MCF-7 | |||
| HEK293 |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| Control | ||||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| This compound (2xIC50) |
Table 3: Quantification of Apoptosis, ΔΨm, and ROS
| Treatment | Apoptotic Cells (%) | ΔΨm (Red/Green Ratio) | Relative ROS Levels |
| Control | |||
| This compound (IC50) | |||
| Positive Control |
Disclaimer: This protocol provides a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Cytotoxic Effects of Aurantimycin A using the MTT Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] It is known to exhibit strong activity against Gram-positive bacteria and has demonstrated cytotoxic effects on various cell lines, making it a compound of interest for antimicrobial and antitumor research.[2][3] A primary mechanism of its cytotoxicity is believed to be the formation of pores in the cell membrane.[1]
This application note provides a detailed protocol for quantifying the cytotoxic effects of this compound by measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability. The assay's principle is based on the capacity of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[4] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocols
This section details the necessary steps to determine the dose-dependent effect of this compound on the viability of a selected cell line.
I. Required Materials
-
Reagents :
-
Equipment :
II. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells. Determine the optimal seeding density for your cell line to ensure they are in a logarithmic growth phase during the experiment (typically 1,000-100,000 cells per well).
-
Seed the cells in a 96-well plate at the determined density in a volume of 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.[7]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.
-
Blank: Wells containing medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[8]
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Summary Table
The processed data can be presented in a clear, tabular format. This allows for easy comparison of the dose-dependent effects of this compound.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.152 | 0.085 | 100% |
| 0.1 | 1.098 | 0.079 | 95.3% |
| 1 | 0.851 | 0.062 | 73.9% |
| 10 | 0.437 | 0.041 | 37.9% |
| 50 | 0.199 | 0.025 | 17.3% |
| 100 | 0.112 | 0.018 | 9.7% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Mechanism of Action Diagram
Caption: this compound induces cell death by forming pores, inhibiting mitochondrial activity.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells | - Contamination of culture medium with bacteria or yeast.- Phenol red or other reducing agents in the medium. | - Use fresh, sterile medium and reagents.- Ensure aseptic technique.- Consider using a serum-free or phenol red-free medium during MTT incubation. |
| Low absorbance readings in control wells | - Cell seeding number is too low.- Insufficient incubation time with MTT reagent.- Improper culture conditions (CO₂, temperature, humidity). | - Optimize cell seeding density.- Increase incubation time with MTT until purple color is clearly visible.- Verify proper incubator conditions. |
| High variability between replicate wells | - Inaccurate pipetting.- Uneven cell distribution when seeding.- Edge effects in the 96-well plate. | - Ensure pipettes are calibrated and use consistent technique.- Thoroughly resuspend cells before plating.- Avoid using the outermost wells of the plate, or fill them with sterile PBS. |
| Compound interference | - this compound may directly reduce MTT or interact with the formazan product. | - Run a control plate with various concentrations of the compound in medium without cells to check for direct MTT reduction.[9] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. galaxy.ai [galaxy.ai]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Determining Cell Membrane Integrity After Aurantimycin A Treatment Using a Lactate Dehydrogenase (LDH) Assay
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by Streptomyces aurantiacus.[1] Like other depsipeptides, it has demonstrated potent biological activities, including cytotoxic effects against various cell lines.[2] A key mechanism of action for many depsipeptide antibiotics involves the disruption of cell membrane integrity, potentially through the formation of pores. This application note describes the use of the Lactate Dehydrogenase (LDH) assay to quantify the cytotoxic effects of this compound by measuring the loss of cell membrane integrity.
The LDH assay is a widely used colorimetric method to assess cytotoxicity. It is based on the measurement of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of formazan, measured spectrophotometrically, is directly proportional to the number of lysed cells.
Principle of the Assay
The LDH cytotoxicity assay is a two-step enzymatic reaction. First, the released LDH from damaged cells catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. In the second step, the newly formed NADH, in the presence of a catalyst, reduces a yellow tetrazolium salt (INT) to a red formazan product. The intensity of the red color, which is measured at a specific wavelength (typically 490 nm), is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data from an LDH assay performed on L-929 mouse fibroblast cells treated with various concentrations of this compound for 24 hours. The lethal concentration of this compound for L-929 cells has been reported to be in the range of 3 to 12 ng/mL.[2]
| This compound Concentration (ng/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0.015 | 0% |
| 1 | 0.185 | 0.020 | 10.8% |
| 2.5 | 0.250 | 0.025 | 31.3% |
| 5 | 0.450 | 0.035 | 93.8% |
| 10 | 0.620 | 0.040 | 146.9% |
| 20 | 0.650 | 0.038 | 156.3% |
| Maximum LDH Release (Lysis Buffer) | 0.650 | 0.030 | 100% |
| Background (Medium Only) | 0.100 | 0.010 | N/A |
Note: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using a colorimetric LDH assay.
Materials and Reagents
-
Target cells (e.g., L-929 mouse fibroblast cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
LDH cytotoxicity assay kit (containing Lysis Solution, Stop Solution, and Reaction Mixture with substrate, cofactor, and diaphorase)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of 680 nm.
Experimental Procedure
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include vehicle-only wells as a negative control.
-
Prepare triplicate wells for each of the following controls:
-
Spontaneous LDH Release: Add 100 µL of serum-free medium without the test compound.
-
Maximum LDH Release: Add 100 µL of serum-free medium. 1 hour before the end of the incubation period, add 10 µL of Lysis Solution (from the kit).
-
Background Control: Add 100 µL of serum-free medium to wells without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
LDH Assay:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 680 nm to correct for background absorbance.
-
Data Analysis
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Subtract the average absorbance of the background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity for each experimental condition using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
Application Notes and Protocols for Aurantimycin A in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Aurantimycin A, a potent depsipeptide antibiotic, and its utility in research focused on Gram-positive bacteria. This document includes key data on its antimicrobial activity, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Introduction
This compound is a hexadepsipeptide antibiotic belonging to the azinothricin group, produced by the bacterium Streptomyces aurantiacus. It exhibits strong bactericidal activity specifically against a range of Gram-positive bacteria.[1] Its unique structure, featuring a cyclohexadepsipeptide scaffold with a C14 acyl side chain, contributes to its potent antimicrobial properties. These characteristics make this compound a valuable tool for antibiotic research, mechanism of action studies, and as a potential lead compound in drug development.
Data Presentation: Antimicrobial Activity of this compound
This compound has demonstrated significant inhibitory effects on the growth of various Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 6633 | 0.013 | [2] |
| Staphylococcus aureus | 285 | 0.013 | [2] |
| Bacillus subtilis | 168 | 0.08 ± 0 | [3] |
| Listeria monocytogenes | ΔlftR mutant | 2.5 ± 0 | [3] |
Mechanism of Action
The primary mechanism of action of this compound is believed to be the disruption of the bacterial cell membrane integrity. While the precise signaling pathways triggered by this compound are not yet fully elucidated, the available evidence points towards the formation of pores in the cytoplasmic membrane of Gram-positive bacteria. This action is characteristic of many antimicrobial peptides and depsipeptides.
The proposed mechanism involves the insertion of the this compound molecule into the lipid bilayer, leading to the formation of transmembrane channels or pores. This disrupts the membrane's crucial functions, including the maintenance of the electrochemical gradient. The subsequent leakage of essential intracellular components, such as ions (e.g., K+) and ATP, and the dissipation of the membrane potential are catastrophic for the bacterial cell, ultimately leading to cell death.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study of bacterial membrane disruption by cationic biocides: structural basis for water pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Experimental Use of Aurantimycin A and Antimycin A in Cancer Cell Line Studies
Note to the Researcher: Information regarding the specific experimental use of Aurantimycin A in cancer cell line studies is limited in current scientific literature. It is identified as a potent antimicrobial and antitumor antibiotic with cytotoxic effects observed against L-929 mouse fibroblast cells.[1][2] Given the structural relation and similar nomenclature, it is possible that researchers investigating antitumor antibiotics may be interested in Antimycin A , a compound extensively studied for its anticancer properties. The following application notes and protocols are therefore focused on Antimycin A as a well-documented agent in cancer cell line research.
Antimycin A: An Overview for Cancer Research
Antimycin A (AMA) is an antibiotic known to inhibit the mitochondrial electron transport chain.[3][4] This interference with cellular respiration leads to a cascade of events, including the generation of Reactive Oxygen Species (ROS), induction of apoptosis, and cell cycle arrest, making it a compound of significant interest for cancer therapeutics.[3][4][5] Studies have demonstrated its efficacy in various cancer cell lines, including lung, oral, and colorectal cancer.[3][6][7]
Mechanism of Action
The primary mechanism of Antimycin A is the inhibition of Complex III in the mitochondrial electron transport chain.[5] This blockage leads to an increase in intracellular ROS.[4] Elevated ROS levels can trigger oxidative stress, leading to DNA damage and the activation of apoptotic pathways.[3] Furthermore, Antimycin A has been shown to modulate several key signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin and NF-κB pathways.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Antimycin A on various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of Antimycin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HCT-116 | Colorectal Carcinoma | 29 µg/mL | Not Specified | [6] |
| A549 | Lung Adenocarcinoma | 2-100 µM (Significant Inhibition) | 72 hours | [4] |
| PC-9/GR | Gefitinib-Resistant Lung Cancer | ~5 µM (35% Proliferation Inhibition) | Not Specified | [7] |
Table 2: Effects of Antimycin A on Cellular Processes and Signaling Pathways
| Cell Line | Effect | Concentration | Pathway/Molecule Affected | Reference |
| A549 | Induction of Apoptosis | 50 µM | Intrinsic Apoptosis Pathway | [4] |
| A549 | G1 Phase Cell Cycle Arrest | 2-100 µM | Cell Cycle Regulation | [4] |
| A549 SP | Suppression of Tumor Spheroid Formation | 5-10 µM | Wnt/β-catenin | [7] |
| A549 SP | Decreased CD133 Expression | 5-10 µM | Cancer Stem Cell Markers | [7] |
| HCT-116 | Upregulation of p53 and caspase-9 | Not Specified | Apoptotic Signaling | [6] |
| HCT-116 | Downregulation of MAPK and NF-κB | Not Specified | Pro-survival Signaling | [6] |
| CAL 27 & Ca9-22 | Selective Antiproliferation | Not Specified | Oxidative Stress-Mediated Apoptosis | [3] |
| PC-9/GR | Synergistic Proliferation Suppression (with Gefitinib) | 5 µM | Overcoming Drug Resistance | [7] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key mechanisms and workflows.
Caption: Antimycin A induces apoptosis via mitochondrial inhibition and ROS production.
Caption: Antimycin A suppresses Wnt/β-catenin and NF-κB signaling pathways.
Caption: A typical experimental workflow for evaluating Antimycin A in vitro.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies commonly used in the cited studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Drug Preparation
-
Cell Lines: Human cancer cell lines such as A549 (lung), HCT-116 (colorectal), CAL 27 (oral), or others of interest.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Stock Solution: Prepare a high-concentration stock solution of Antimycin A (e.g., 10-50 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C. Dilute the stock solution in the culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT or Crystal Violet)
This assay determines the effect of Antimycin A on cell proliferation and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Antimycin A (e.g., 0, 2, 5, 10, 25, 50, 100 µM).[4] Include a vehicle control (DMSO only).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For Crystal Violet Assay: Fix the cells with 4% paraformaldehyde, wash with PBS, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye with methanol and read the absorbance.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against drug concentration.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Procedure:
-
Seed cells in a 6-well plate and treat with Antimycin A at the desired concentration (e.g., 50 µM) for a set time (e.g., 24-48 hours).[4]
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer. The cell population can be distinguished into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with Antimycin A as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, NF-κB, PARP, Caspase-3, p53) overnight at 4°C.[6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
References
- 1. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
Aurantimycin A: A Potent Tool for Investigating Bacterial Membrane Potential
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus. It exhibits strong activity against a range of Gram-positive bacteria, including notable pathogens such as Bacillus subtilis and Staphylococcus aureus. The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane integrity through the formation of pores. This pore-forming capability leads to a rapid depolarization of the bacterial membrane potential, a critical component of cellular energy metabolism and viability. This property makes this compound a valuable research tool for studying the dynamics of bacterial membrane potential and for screening new antimicrobial agents that target the cell membrane.
Mechanism of Action: Pore Formation
This compound acts by inserting itself into the bacterial cytoplasmic membrane, where it aggregates to form transmembrane pores. This process disrupts the selective permeability of the membrane, leading to an uncontrolled flux of ions, such as K+ and H+, down their electrochemical gradients. The dissipation of these ion gradients results in the collapse of the membrane potential, which is essential for vital cellular processes including ATP synthesis, nutrient transport, and motility. The ultimate consequence of this membrane depolarization is bacterial cell death.
Applications in Research
-
Probing Bacterial Membrane Potential: Due to its potent and rapid membrane-depolarizing activity, this compound can be used as a positive control in assays designed to screen for other membrane-active compounds.
-
Studying Ion Channel Dynamics: The pores formed by this compound can serve as a model for studying the biophysics of ion channels and the effects of ion flux on bacterial physiology.
-
Antimicrobial Drug Discovery: By understanding the structure-activity relationship of this compound, researchers can design and synthesize new derivatives with improved efficacy or altered target specificity.
-
Investigating Mechanisms of Antibiotic Resistance: Studying how bacteria might develop resistance to a pore-forming antibiotic like this compound can provide insights into broader mechanisms of membrane-related drug resistance.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against key Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis ATCC 6633 | 0.013 µg/mL[1] |
| Staphylococcus aureus 285 | 0.013 µg/mL[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Gram-positive bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Measurement of Bacterial Membrane Potential Depolarization using DiSC3(5)
This protocol describes a fluorescence-based assay to measure changes in bacterial membrane potential upon treatment with this compound using the potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Materials:
-
This compound
-
Gram-positive bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
HEPES buffer
-
Glucose
-
DiSC3(5) fluorescent dye
-
Potassium chloride (KCl)
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer with appropriate excitation and emission wavelengths for DiSC3(5) (e.g., Ex: 622 nm, Em: 670 nm)
Procedure:
-
Prepare Bacterial Suspension:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing glucose to a final OD600 of 0.05.
-
-
Dye Loading and Baseline Measurement:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to accumulate in the polarized bacterial membranes, leading to fluorescence quenching.
-
Transfer the suspension to a cuvette and measure the baseline fluorescence until a stable signal is achieved.
-
-
This compound Treatment and Measurement:
-
Add the desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.
-
An increase in fluorescence indicates the release of DiSC3(5) from the membrane due to depolarization.
-
As a positive control, add valinomycin (a K+ ionophore) to a separate bacterial suspension to induce complete depolarization and measure the maximum fluorescence.
-
-
Data Analysis:
-
The change in fluorescence upon this compound treatment can be expressed as a percentage of the maximum depolarization achieved with valinomycin.
-
To obtain a quantitative measurement of the membrane potential in millivolts, a calibration curve can be generated by equilibrating the cells in buffers with varying concentrations of KCl in the presence of valinomycin.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aurantimycin A
Application Notes & Protocols for the Mass Spectrometric Characterization of Aurantimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantimycin A is a hexadepsipeptide antibiotic produced by Streptomyces aurantiacus.[1][2] It belongs to the azinothricin group and is characterized by a unique C14 acyl side chain.[1][2] This compound exhibits potent activity against Gram-positive bacteria and also demonstrates cytotoxic effects, making it a molecule of interest for therapeutic development.[1] The structural elucidation of this compound has been accomplished through a combination of techniques, including X-ray diffraction, high-field NMR, and high-resolution mass spectrometry.[1][2]
Mass spectrometry is a pivotal tool for the confirmation, characterization, and quantification of this compound in various matrices, from fermentation broths to purified samples. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical and mass spectrometric data for this compound is presented below. This information is crucial for method development and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₄N₈O₁₄ | [3] |
| Molar Mass | 856.972 g/mol | [3] |
| Monoisotopic Mass | 856.4542 Da | |
| General Class | Cyclic Depsipeptide | [2] |
| Producing Organism | Streptomyces aurantiacus | [1][3] |
Experimental Protocols
The following protocols provide a framework for the extraction, separation, and detection of this compound. These are based on established methods for the analysis of secondary metabolites from Streptomyces species and can be adapted based on available instrumentation and specific experimental goals.
Protocol 1: Extraction of this compound from Streptomyces aurantiacus Culture
This protocol describes the extraction of this compound from both the mycelium and the culture broth, as secondary metabolites can be present in either or both fractions.
Materials:
-
Streptomyces aurantiacus culture broth
-
Ethyl acetate
-
Methanol
-
Acetone
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Ultrasonic bath
-
0.22 µm syringe filters
Procedure:
-
Separation of Mycelium and Broth: Centrifuge the fermentation culture at 5,000 x g for 20 minutes to pellet the mycelial mass. Decant the supernatant (culture broth) into a separate container.
-
Broth Extraction:
-
To the culture broth, add an equal volume of ethyl acetate.
-
Agitate vigorously for 1 hour on a shaker.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Mycelial Extraction:
-
To the mycelial pellet, add a sufficient volume of a 1:1 methanol/acetone mixture to cover the biomass.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes, keeping the sample cool.
-
Centrifuge at 5,000 x g for 15 minutes to pellet the cell debris.
-
Collect the supernatant.
-
Repeat the extraction twice more.
-
Pool the extracts and evaporate to dryness using a rotary evaporator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extracts from both the broth and mycelium in a known volume of methanol (e.g., 1 mL).
-
Vortex thoroughly to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of complex extract components.
-
A mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a Triple Quadrupole (QqQ) or a high-resolution instrument like a Q-TOF or Orbitrap.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| Scan Range (Full Scan) | m/z 100 - 1000 |
| Precursor Ion (for MS/MS) | m/z 857.46 (for [M+H]⁺) or 879.44 (for [M+Na]⁺) |
| Collision Energy | Optimize for characteristic fragments (start with 20-40 eV) |
Data Presentation and Interpretation
The primary ions expected for this compound in positive ESI mode are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. High-resolution mass spectrometry should be used to confirm the elemental composition.
Expected High-Resolution Mass Spectrometry Ions:
| Ion | Calculated m/z |
| [C₃₈H₆₄N₈O₁₄+H]⁺ | 857.4622 |
| [C₃₈H₆₄N₈O₁₄+Na]⁺ | 879.4441 |
Tandem mass spectrometry (MS/MS) is used to generate fragment ions that are characteristic of the molecule's structure, which can be used for confirmation in complex samples and for structural elucidation of related analogues.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the characterization of this compound from a Streptomyces culture.
Caption: Workflow for this compound Analysis.
Putative Fragmentation Pathway
The complex structure of this compound, a cyclic depsipeptide, leads to predictable fragmentation patterns upon collision-induced dissociation (CID). Key fragmentation events often involve the loss of side chains and cleavage of the peptide and ester bonds within the macrocycle. The diagram below shows a logical representation of how fragmentation analysis is approached.
Caption: Fragmentation Analysis Logic.
These protocols and guidelines provide a robust starting point for the reliable and accurate characterization of this compound using mass spectrometry. Optimization may be required depending on the specific instrumentation and sample matrix.
References
How to prepare a stock solution of Aurantimycin A for in vitro experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurantimycin A is a depsipeptide antibiotic produced by Streptomyces aurantiacus. It exhibits potent activity against Gram-positive bacteria and also possesses cytotoxic properties.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments, such as minimum inhibitory concentration (MIC) assays and cell-based cytotoxicity studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference when preparing stock solutions.
| Property | Value | Source |
| Molecular Weight | 856.96 g/mol | [1][2] |
| ~857 g/mol | [3] | |
| Appearance | Solid | [3] |
| Solubility | Dimethyl sulfoxide (DMSO) | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ||
| 100% Ethanol (warm) | ||
| Dimethylformamide (DMF) | ||
| Storage (Solid) | -20°C, desiccated, for up to 12 months | [3] |
| Storage (In Solvent) | -80°C for up to 6 months | |
| -20°C for up to 1 month |
In Vitro Activity
This compound is highly active at very low concentrations. The following data from published studies can be used as a guide for determining appropriate working concentrations for your experiments.
| Assay Type | Organism/Cell Line | Effective Concentration | Source |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis ATCC 6633 | 0.013 µg/mL | [3] |
| Staphylococcus aureus 285 | 0.013 µg/mL | [3] | |
| Cytotoxicity | L-929 mouse fibroblast cells | 3 - 12 ng/mL | [3] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in DMSO. This concentration is a convenient starting point for making serial dilutions for most in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the solid compound.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound (e.g., 1 mg).
-
Solvent Addition: Based on the mass of this compound weighed, calculate the required volume of DMSO to achieve a 1 mg/mL concentration. For 1 mg of this compound, add 1 mL of sterile DMSO.
-
Dissolution: Cap the tube/vial securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the aliquots from light.
Calculation Example:
To prepare a 1 mg/mL stock solution from 5 mg of this compound:
-
Desired Concentration: 1 mg/mL
-
Mass of this compound: 5 mg
-
Volume of DMSO needed: 5 mg / 1 mg/mL = 5 mL
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and a conceptual representation of its mode of action.
Caption: Workflow for preparing an this compound stock solution.
Caption: Conceptual pathway of this compound's biological action.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurantimycin A in the Study of Antimicrobial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Aurantimycin A, a depsipeptide antibiotic, in elucidating mechanisms of antimicrobial resistance. The information presented is collated from key research findings and is intended to guide further investigation into microbial resistance pathways and the development of novel therapeutic strategies.
Introduction to this compound
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus[1]. It exhibits potent activity primarily against Gram-positive bacteria[2]. Its mode of action involves the formation of pores in the bacterial cell membrane, leading to cell death[1]. Recent studies have utilized this compound as a chemical probe to investigate a specific and sophisticated antimicrobial resistance mechanism in the pathogenic bacterium Listeria monocytogenes.
Key Application: Elucidating Efflux-Mediated Resistance in Listeria monocytogenes
A primary application of this compound in resistance studies is the characterization of an ATP-binding cassette (ABC) transporter system, LieAB, in Listeria monocytogenes. This system provides a clear model for understanding inducible efflux pump-mediated resistance.
Summary of Findings
Research has demonstrated that L. monocytogenes possesses a genetic module, consisting of the lieAB operon and the adjacent lftRS regulatory genes, which confers resistance to this compound[3][4][5]. The key findings are:
-
Efflux Pump Activity : The LieAB protein complex functions as a multidrug resistance ABC transporter that actively effluxes this compound from the bacterial cell[3][5].
-
Inducible Resistance : The expression of the lieAB operon is induced in the presence of this compound[4][6].
-
Regulatory Pathway : The expression of lieAB is tightly controlled by the PadR-type transcriptional repressor LftR, which binds to the promoter region of lieAB and lftRS[3][4][6]. The presence of this compound is sensed, likely by the LftS protein, which in turn relieves the repression by LftR, leading to the production of the LieAB efflux pump[5][6].
-
Resistance through Derepression : Spontaneous mutations in the lftR gene can lead to a non-functional repressor, resulting in constitutive overexpression of the LieAB efflux pump and consequently, high-level resistance to this compound[6][7].
Quantitative Data: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various strains of Listeria monocytogenes, highlighting the impact of the lftR and lftS genes on resistance.
| Strain of Listeria monocytogenes | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| EGD-e | Wild-type | 0.5 | [7] |
| LMSH26 | ΔlftR | > 8 | [7] |
| LMSH124 | lftR G27S | > 8 | [7] |
| LMSH132 | lftR T46M | > 8 | [7] |
| LMKK26 | ΔlftS | 0.5 | [7] |
| LMKK31 | ΔlftRS | > 8 | [7] |
| LMSH141 | lftR G70D ΔlftS | > 8 | [7] |
| LMSH142 | lftR R53C ΔlftS | > 8 | [7] |
| LMSH145 | lftR T5I ΔlftS | > 8 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the study of the LieAB efflux pump system in L. monocytogenes.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to quantify the susceptibility of bacterial strains to this compound.
Materials:
-
Bacterial strains of interest (L. monocytogenes wild-type and mutants)
-
Brain Heart Infusion (BHI) broth
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strains in BHI broth.
-
Dilute the overnight cultures to a starting optical density at 600 nm (OD₆₀₀) of 0.05 in fresh BHI broth.
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in BHI broth. The final volume in each well should be 100 µL. Include a no-drug control.
-
Inoculate each well with 100 µL of the diluted bacterial suspension to a final volume of 200 µL.
-
Incubate the plates at 37°C with shaking.
-
After a defined incubation period (e.g., 10-24 hours), determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the OD₆₀₀.
Construction of Gene Deletion Mutants
This protocol describes the generation of knockout mutants to study the function of genes like lftR and lftS.
Materials:
-
L. monocytogenes wild-type strain
-
Plasmids for homologous recombination (e.g., temperature-sensitive shuttle vectors)
-
Primers for amplifying flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid construction
-
Antibiotics for selection
Procedure:
-
Amplify the upstream and downstream flanking regions of the target gene (lftR or lftS) from L. monocytogenes genomic DNA using PCR.
-
Clone these flanking regions into a temperature-sensitive shuttle vector, creating a deletion plasmid.
-
Transform the deletion plasmid into the wild-type L. monocytogenes strain.
-
Select for single-crossover integration events by plating on selective agar at a non-permissive temperature for plasmid replication.
-
Induce the second crossover event (excision of the plasmid) by growing the single-crossover mutants at a permissive temperature without antibiotic selection.
-
Screen for the desired double-crossover deletion mutants by replica plating to identify colonies that have lost the antibiotic resistance marker of the plasmid.
-
Confirm the gene deletion by PCR and DNA sequencing.
Promoter-lacZ Fusion Assay for Gene Expression Analysis
This assay is used to quantify the promoter activity of genes like lieAB in response to inducers such as this compound.
Materials:
-
L. monocytogenes strains containing the promoter-reporter fusion
-
BHI broth
-
This compound
-
Ortho-Nitrophenyl-β-galactoside (ONPG)
-
Permeabilization solution (e.g., chloroform and SDS)
-
Stop solution (e.g., Na₂CO₃)
-
Spectrophotometer
Procedure:
-
Clone the promoter region of the lieAB operon upstream of a promoterless lacZ gene in an integrative plasmid.
-
Introduce this construct into the chromosome of the desired L. monocytogenes strains (e.g., wild-type and ΔlftR).
-
Grow the reporter strains in BHI broth to mid-logarithmic phase.
-
Divide the cultures and expose one part to a sub-inhibitory concentration of this compound, while the other serves as a control.
-
After a defined induction period, harvest the cells and measure the OD₆₀₀.
-
Permeabilize the cells and perform a β-galactosidase assay using ONPG as a substrate.
-
Measure the absorbance at 420 nm and calculate the β-galactosidase activity in Miller units.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the direct binding of a regulatory protein like LftR to its target DNA promoter region.
Materials:
-
Purified LftR protein
-
A DNA probe corresponding to the lieAB promoter region, labeled with a detectable marker (e.g., biotin or a radioactive isotope).
-
Polyacrylamide gel
-
Electrophoresis buffer and apparatus
-
Detection system for the labeled probe
Procedure:
-
Amplify and label the DNA probe of the lieAB promoter region.
-
Set up binding reactions containing the labeled probe and increasing concentrations of purified LftR protein in a suitable binding buffer.
-
Incubate the reactions to allow for protein-DNA binding.
-
Resolve the binding reactions on a native polyacrylamide gel.
-
Transfer the DNA to a membrane and detect the labeled probe. A "shift" in the migration of the labeled DNA in the presence of the protein indicates binding.
Visualizations
Signaling Pathway for this compound Resistance
Caption: Regulatory pathway of this compound resistance in L. monocytogenes.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship in LftR-mediated Resistance
Caption: Logical relationship between LftR function and this compound resistance.
Further Research Directions
Based on the current understanding, several avenues for future research using this compound can be proposed:
-
Synergistic Studies : While not extensively documented, investigating the synergistic effects of this compound with other antibiotics against resistant strains of L. monocytogenes or other Gram-positive pathogens could reveal new combination therapies. The membrane-perturbing action of this compound might enhance the uptake of other drugs.
-
Biofilm Formation : The role of the LieAB efflux pump in processes other than antibiotic resistance, such as biofilm formation, remains to be explored. This compound could be used as a tool to modulate the expression of this pump and study its impact on biofilm development.
-
Discovery of Novel Efflux Pump Inhibitors (EPIs) : The well-characterized this compound-LieAB system provides an excellent platform for screening and identifying novel EPIs. A high-throughput screen could be designed to identify compounds that re-sensitize resistant L. monocytogenes strains to this compound.
Conclusion
This compound has proven to be a valuable tool for dissecting a specific and clinically relevant mechanism of antimicrobial resistance. The detailed understanding of the LieAB efflux system in Listeria monocytogenes, facilitated by studies with this compound, provides a robust model for investigating efflux-mediated resistance and for the development of strategies to counteract it. The protocols and data presented herein serve as a foundation for researchers aiming to further explore the intricate world of antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurantimycin resistance genes contribute to survival of Listeria monocytogenes during life in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Elements in the LftR Repressor Operator Interface Contributing to Regulation of Aurantimycin Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Cell Culture Techniques for Testing Aurantimycin A's Efficacy
Introduction
Aurantimycin A is a potent depsipeptide antibiotic produced by Streptomyces aurantiacus.[1][2] It exhibits strong activity against Gram-positive bacteria and also possesses significant cytotoxic effects against mammalian cell lines.[3][4] Early studies suggest that this compound's mechanism of action involves the formation of membrane pores, leading to disruption of cellular integrity.[1] This dual activity makes it a subject of interest for both antimicrobial drug development and as a potential cytotoxic agent in cancer research.
These application notes provide detailed protocols for researchers to quantitatively assess the antimicrobial efficacy and cytotoxic potential of this compound using standard cell culture-based assays. The following protocols describe methods to determine its Minimum Inhibitory Concentration (MIC) against bacteria, evaluate its cytotoxicity in mammalian cells, and investigate the mechanism of cell death.
Protocol 1: Determination of Antimicrobial Efficacy via Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[5][6]
Experimental Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create a 2X working stock of the highest concentration to be tested.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the 2X this compound working stock to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.[7]
-
Column 11 serves as the positive control (no drug), and column 12 serves as the sterility control (no bacteria).[7]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. This dilutes the drug concentration to the final 1X testing range.
-
Add 100 µL of sterile CAMHB to column 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[6]
-
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
Quantitative results should be summarized in a table.
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.015 |
| Bacillus subtilis ATCC 6633 | 0.008 |
| Enterococcus faecalis ATCC 29212 | 0.03 |
| Streptococcus pneumoniae ATCC 49619 | 0.015 |
Table 1: Hypothetical MIC values for this compound against various Gram-positive bacteria.
Workflow Diagram
Protocol 2: Mammalian Cell Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[10][11]
Experimental Protocol
-
Cell Seeding: Seed mammalian cells (e.g., L-929, HeLa, A549) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10][12]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Data Presentation
| Cell Line | This compound IC₅₀ (ng/mL) after 48h |
| L-929 (Mouse Fibroblast) | 8.5 |
| HeLa (Human Cervical Cancer) | 15.2 |
| A549 (Human Lung Cancer) | 21.7 |
| Jurkat (Human T-lymphocyte) | 12.4 |
Table 2: Hypothetical IC₅₀ values for this compound against various mammalian cell lines.
Workflow Diagram
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant from the previous step.[14]
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[14]
-
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Acquire data and analyze the quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells
-
-
Data Presentation
| Treatment (24h) | Healthy Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic (%) (Q4: AnnV+/PI-) | Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+) | Necrotic (%) (Q1: AnnV-/PI+) |
| Untreated Control | 94.5 | 2.1 | 1.3 | 2.1 |
| This compound (IC₅₀) | 55.3 | 25.8 | 15.4 | 3.5 |
| This compound (2x IC₅₀) | 20.1 | 38.2 | 37.1 | 4.6 |
Table 3: Hypothetical results from Annexin V/PI flow cytometry analysis of HeLa cells treated with this compound.
Workflow Diagram
Hypothesized Signaling Pathway for this compound Cytotoxicity
This compound is known to form pores in membranes.[1] This action is a common mechanism for cytotoxic proteins and peptides.[17][18] Pore formation disrupts the cell's osmotic balance and ion gradients, which can trigger downstream cell death pathways. A related compound, Antimycin A, is a known inhibitor of the mitochondrial electron transport chain, leading to loss of mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), and apoptosis.[19][20] Based on these mechanisms, a logical pathway for this compound-induced cytotoxicity can be proposed.
The initial event is the interaction of this compound with the plasma membrane, leading to pore formation. This causes an influx of ions like Ca²⁺ and a loss of intracellular K⁺, disrupting cellular homeostasis. Elevated cytosolic Ca²⁺ can be taken up by mitochondria, leading to mitochondrial stress and the dissipation of the mitochondrial membrane potential (ΔΨm).[21] This mitochondrial dysfunction can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to the execution of apoptosis.
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Depsipeptide antibiotic (CAS 162478-50-4) | Abcam [abcam.com]
- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Role of Pore-Forming Toxins in Bacterial Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pore-Forming Toxins During Bacterial Infection: Molecular Mechanisms and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aurantimycin A Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aurantimycin A in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1][2] It exhibits strong activity against Gram-positive bacteria and also possesses cytotoxic properties, making it a compound of interest for drug development.[1][2] Like many complex natural products, this compound is a large, hydrophobic molecule (C₃₈H₆₄N₈O₁₄), which can lead to poor solubility in aqueous solutions commonly used for biological assays.[1] Inadequate solubility can result in compound precipitation, leading to inaccurate and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on available data, Dimethyl sulfoxide (DMSO) is a primary recommended solvent for this compound. It is also soluble in a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2, 100% ethanol (10 mg/ml when warmed), and dimethylformamide (DMF) at 30 mg/ml).[3]
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What can I do?
This is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium. To troubleshoot this, you can:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cell line (typically below 0.5%, and for sensitive cells, below 0.1%).[3]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions in the assay medium.
-
Employ solubilizing agents: Consider the use of cyclodextrins or non-ionic surfactants to improve the solubility of this compound in the aqueous phase.
-
Vortex during dilution: Vigorously vortex the aqueous solution while adding the DMSO stock to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1%: Generally considered safe for most cell lines, including sensitive primary cells.[3]
-
0.1% - 0.5%: Tolerated by many robust cell lines for short-term assays.[3]
-
> 0.5%: Can induce cytotoxic effects and alter cellular functions.[3]
It is always recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
Troubleshooting Guide
This guide provides structured approaches to overcoming solubility issues with this compound.
Problem: this compound powder does not dissolve completely in the initial solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent | Confirm you are using a recommended solvent such as DMSO, DMF, or warm ethanol.[3] |
| Insufficient solvent volume | Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on the known solubility data. |
| Low Temperature | For ethanol, gentle warming can aid dissolution.[3] For other solvents, brief sonication can help break up aggregates. |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from moisture. |
Problem: Compound precipitates out of solution during the experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeded solubility limit in the final assay medium | Reduce the final concentration of this compound. If a higher concentration is necessary, explore the use of solubilizing agents. |
| High final concentration of co-solvent (e.g., DMSO) | Ensure the final DMSO concentration is within the safe limits for your cells. High concentrations of organic solvents can cause compounds to "salt out" when diluted in aqueous buffers. |
| Temperature fluctuations | Maintain a constant temperature throughout your experiment, as solubility is often temperature-dependent. |
| Interaction with media components | Some components of cell culture media can interact with the compound, reducing its solubility. Consider using a simpler buffer for initial solubility tests. |
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO:PBS (pH 7.2) (1:1) | Soluble | A good starting point for preparing stock solutions for cell-based assays.[3] |
| 100% Ethanol | 10 mg/mL | Requires warming to achieve this solubility.[3] |
| DMF | 30 mg/mL | A strong organic solvent, ensure final concentration in the assay is minimal.[3] |
| DMSO | Soluble | Often used to prepare high-concentration stock solutions. |
| Water | Soluble | The extent of solubility is not well-quantified and may be low.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 857 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 857 g/mol * 1000 mg/g = 8.57 mg
-
-
Weigh out 8.57 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (to room temperature if DMSO was cold) or brief sonication can be applied.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for freeze-drying method)
Method 1: Kneading
-
Prepare a slurry of HP-β-CD in a small amount of water in a mortar.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD slurry while continuously kneading with the pestle.
-
Continue kneading until a paste is formed.
-
Dry the paste under vacuum to remove the solvents.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved aqueous solubility.
Method 2: Freeze-Drying
-
Dissolve HP-β-CD in the desired aqueous buffer.
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Stir the mixture for 24-48 hours at room temperature.
-
Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
Protocol 3: Using Tween® 20 as a Solubilizing Surfactant
Materials:
-
This compound stock solution in DMSO
-
Tween® 20 (Polysorbate 20)
-
Aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Tween® 20 in your assay buffer (e.g., 10%).
-
In a separate tube, add the required amount of your this compound DMSO stock for your final concentration.
-
Add a small volume of the Tween® 20 stock solution to the this compound stock and vortex briefly. The final concentration of Tween® 20 in your assay should be kept low (typically below 0.1%) to avoid cellular toxicity.
-
Add the assay buffer to the mixture in a stepwise manner while vortexing to reach the final desired volume and concentration.
-
Visually inspect the solution for any signs of precipitation.
Visualizing the Experimental Workflow and Mechanism of Action
Caption: A logical workflow for addressing the poor solubility of this compound.
Caption: Plausible cytotoxic mechanisms of action for this compound.
References
Optimal storage conditions for Aurantimycin A to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Aurantimycin A to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid (lyophilized) this compound should be stored at -20°C in a desiccated environment. Following these conditions, the product is expected to be stable for up to 365 days. To prevent moisture absorption, which can degrade the peptide, allow the vial to warm to room temperature in a desiccator before opening.
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For stock solutions, reconstitute the lyophilized powder in sterile, high-purity DMSO. It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation. For short-term storage (up to a few weeks), frozen aliquots can be stored at -20°C. For long-term storage, it is advisable to store the aliquots at -80°C.
Q3: Can I store this compound solutions at 4°C or room temperature?
A3: Storing this compound solutions at 4°C or room temperature is not recommended for extended periods. Peptide solutions are generally less stable than their lyophilized form. If short-term storage at 4°C is necessary for experimental reasons, it should be for no longer than a few hours to minimize degradation.
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation upon thawing can indicate poor solubility or degradation. Ensure the DMSO used for reconstitution is of high purity and anhydrous. You can try to gently warm the solution to 37°C and vortex briefly to aid dissolution. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | - Improper storage of solid or solution.- Multiple freeze-thaw cycles.- Contamination (bacterial or enzymatic).- Degradation due to prolonged storage in solution. | - Always store solid this compound at -20°C, desiccated.- Prepare single-use aliquots of the DMSO stock solution and store at -80°C.- Use sterile techniques and high-purity, anhydrous DMSO for reconstitution.- Prepare fresh working solutions from a new aliquot for each experiment. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution.- Degradation of the compound.- Variability in handling and preparation. | - Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).- Follow a standardized protocol for solution preparation and handling for all experiments.- Minimize the time the solution spends at room temperature. |
| Precipitate formation in solution | - Low solubility in the chosen solvent or buffer.- Compound degradation.- Saturation of the solvent. | - Ensure the DMSO is pure and anhydrous.- If diluting the DMSO stock in an aqueous buffer, be mindful of the final DMSO concentration to maintain solubility.- Perform a small-scale solubility test before preparing a large volume of working solution. |
Stability of Depsipeptide Antibiotics in Solution
| Time | Remaining Compound (%) |
| 1 hour | ~65% |
| 24 hours | ~35% |
Note: This data is for a different depsipeptide and in a different matrix (human serum), which contains enzymes that can accelerate degradation. Stability in pure DMSO at lower temperatures is expected to be significantly higher.
Experimental Protocols
Protocol for Assessing this compound Purity and Stability by HPLC-UV
This protocol outlines a general method for monitoring the stability of this compound in a DMSO solution.
1. Materials and Equipment:
-
This compound stock solution in DMSO
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water, acetonitrile, and TFA
2. HPLC Method:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Stability Study Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into aliquots and store them under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Dilute the sample with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The stability is assessed by comparing the peak area of the main this compound peak at each time point to the initial peak area (time 0). The appearance of new peaks indicates the formation of degradation products.
Signaling Pathway
Proposed Cytotoxic Signaling Pathway of Depsipeptide Antibiotics
This compound is known to exhibit cytotoxic effects. While the specific signaling cascade for this compound is not fully elucidated, many depsipeptide antibiotics induce apoptosis. The diagram below illustrates a potential signaling pathway leading to apoptosis that may be activated by compounds like this compound.
Caption: Proposed apoptotic pathway induced by depsipeptide antibiotics.
Troubleshooting inconsistent results in Aurantimycin A antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantimycin A in antibacterial assays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound antibacterial assays in a question-and-answer format.
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent MIC values are a common challenge in antibacterial susceptibility testing.[1][2] Several factors can contribute to this variability:
-
This compound Stock Solution:
-
Degradation: this compound, like many natural products, can be sensitive to degradation.[3] The stability of this compound in DMSO, its recommended solvent, has not been extensively studied, and multiple freeze-thaw cycles could affect its potency.[4] It is advisable to prepare fresh stock solutions or use aliquots that have undergone a limited number of freeze-thaw cycles.
-
Solvent Effects: While DMSO is a common solvent, high concentrations can inhibit bacterial growth, leading to artificially low MIC values. Ensure the final DMSO concentration in your assay is consistent and below the inhibitory level for your test organism.
-
-
Bacterial Inoculum:
-
Incorrect Density: The starting concentration of bacteria is critical.[1][5] An inoculum that is too dense can lead to higher MIC values, while a sparse inoculum may result in lower MICs. It is essential to standardize your inoculum using a McFarland standard or by measuring the optical density (OD).
-
Growth Phase: Bacteria should be in the logarithmic growth phase to ensure uniform metabolic activity and susceptibility to the antibiotic.
-
-
Assay Conditions:
-
Media Composition: The type and composition of the culture medium can significantly influence the outcome of the assay.[2][6] Cation concentrations, in particular, can affect the activity of some antibiotics.
-
Incubation Time and Temperature: Deviations from the standardized incubation time and temperature can lead to variable results.[1][6]
-
-
Procedural Variability:
-
Pipetting Errors: Inaccurate pipetting during serial dilutions of this compound or inoculation of bacteria can introduce significant errors.
-
Visual Interpretation: The subjective nature of visually determining the MIC can lead to inter-operator variability.[7] Using a plate reader to measure OD can provide a more objective endpoint.
-
Q2: I am observing no antibacterial activity with this compound, even at high concentrations. What should I check?
A2: If this compound appears inactive, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity using analytical techniques. As mentioned, improper storage can lead to degradation.[3]
-
Bacterial Strain: this compound has been reported to be highly active against Gram-positive bacteria but not Gram-negative bacteria or fungi.[8] Confirm that you are using a susceptible Gram-positive strain.
-
Mechanism of Resistance: Some bacteria may possess intrinsic or acquired resistance mechanisms. This could include alterations in the cell membrane that prevent pore formation or active efflux of the compound.
-
Assay Setup: Double-check all steps of your experimental protocol, including the preparation of reagents, inoculum standardization, and incubation conditions.
Q3: Can I use the disk diffusion method for determining the susceptibility of bacteria to this compound?
A3: While the disk diffusion (Kirby-Bauer) method is a simpler qualitative or semi-quantitative technique, it may not be the most reliable for this compound.[1] The correlation between the zone of inhibition and the MIC can be poor for some compounds, leading to misleading results.[2][9] The broth microdilution method is the gold standard for determining quantitative MIC values and is recommended for obtaining accurate and reproducible data for this compound.[7][10]
Q4: I am also performing cytotoxicity assays with this compound and getting variable results. What could be the issue?
A4: Similar to antibacterial assays, inconsistent results in cytotoxicity assays can arise from several factors:[11]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cell health and their response to cytotoxic agents.
-
Compound Precipitation: this compound is soluble in DMSO but may precipitate in aqueous cell culture media, reducing its effective concentration.[12] Visually inspect your assay plates for any signs of precipitation.
-
Assay Endpoint: The choice of cytotoxicity assay (e.g., MTT, LDH release, Calcein AM) and the timing of the endpoint measurement are critical. Ensure the chosen assay is appropriate for the expected mechanism of cell death.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against specific Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | 0.013 | [8][13] |
| Staphylococcus aureus 285 | 0.013 | [8][13] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from standard broth microdilution methods.[2][5][6][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Gram-positive bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilutions
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL.
-
Ensure the final concentration of DMSO is below the inhibitory level for the test organism (typically ≤1%).
-
Include a growth control well (containing MHB and bacteria, but no this compound) and a sterility control well (containing MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Antimycin A from Streptomyces sp., mitochondrial electron transport chain complex III inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 13. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of depsipeptide antibiotics in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of depsipeptide antibiotics in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of depsipeptide antibiotic degradation in solution?
A1: The primary cause of degradation for depsipeptide antibiotics in solution is the hydrolysis of the ester bond within their cyclic or linear structure.[1][2] This ester linkage is more susceptible to cleavage compared to the amide bonds that are also present in the peptide backbone.[1] This hydrolysis can be catalyzed by enzymes like esterases or occur spontaneously, particularly under non-optimal pH and temperature conditions.[3]
Q2: How do pH and temperature affect the stability of depsipeptide antibiotics?
A2: Both pH and temperature play a critical role in the stability of depsipeptide antibiotics. Generally, hydrolysis rates increase at both acidic and alkaline pH, as well as at higher temperatures.[2][4][5] For instance, the cyclic depsipeptide Kahalalide F shows increased degradation at both low (acidic) and high (alkaline) pH.[2] It is crucial to determine the optimal pH and temperature range for each specific depsipeptide to minimize degradation.
Q3: What are the common degradation products of depsipeptide antibiotics?
A3: The most common degradation product resulting from the hydrolysis of the ester bond is a linearized form of the depsipeptide.[1][2] Other potential degradation pathways include oxidation, deamidation (if asparagine or glutamine residues are present), and aggregation.[6]
Q4: Can structural modifications improve the stability of depsipeptide antibiotics?
A4: Yes, structural modifications can significantly enhance stability. A key strategy is the substitution of the labile ester bond with a more stable amide bond. This modification has been shown to improve stability without compromising the antibiotic's potency in some cases.
Troubleshooting Guides
Issue 1: Rapid Loss of Antibiotic Activity in Aqueous Solution
Possible Cause: Hydrolysis of the ester bond leading to inactivation.
Troubleshooting Steps:
-
pH Optimization:
-
Determine the optimal pH for your specific depsipeptide antibiotic. Many peptides have a stability maximum in the slightly acidic range (pH 4-6).
-
Use a suitable buffer system to maintain the optimal pH. Common buffers include citrate, acetate, and phosphate buffers. Be aware that some buffer components can catalyze degradation.[3]
-
-
Temperature Control:
-
Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C to -80°C).
-
Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. Aliquoting stock solutions is recommended.
-
-
Solvent Selection:
-
For stock solutions, consider using a co-solvent system with organic solvents like DMSO or ethanol, which can reduce water activity and slow down hydrolysis. However, ensure the chosen solvent is compatible with your experimental setup and does not affect the antibiotic's activity.
-
Issue 2: Formation of Precipitates or Aggregates in Solution
Possible Cause: Physical instability leading to aggregation, which can be influenced by factors like pH, temperature, and ionic strength.
Troubleshooting Steps:
-
Excipient Addition:
-
Incorporate stabilizing excipients into your solution. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can act as cryoprotectants and lyoprotectants, stabilizing the antibiotic during freezing and lyophilization.[7][8]
-
Non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can prevent surface adsorption and aggregation.[7]
-
-
Concentration Adjustment:
-
Work with the lowest effective concentration of the antibiotic to minimize the risk of concentration-dependent aggregation.
-
-
Ionic Strength Optimization:
-
The effect of ionic strength on stability can be compound-specific. Experiment with different salt concentrations (e.g., NaCl) to find the optimal condition for your depsipeptide.
-
Data Presentation
Table 1: Effect of pH on the Stability of Kahalalide F at 80°C
| pH | Half-life (hours) |
| 0 | 1.1 |
| 1 | 20 |
| 7 | 8.6 |
Data sourced from a study on the chemical and enzymatic stability of Kahalalide F.[2]
Table 2: Common Stabilizing Excipients for Peptide Formulations
| Excipient Class | Examples | Primary Function |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Cryoprotectant, Lyoprotectant, Stabilizer |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevents surface adsorption and aggregation |
| Amino Acids | Arginine, Glycine, Histidine | Stabilizer, pH buffering |
| Buffers | Citrate, Acetate, Phosphate, Histidine | Maintain optimal pH |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the depsipeptide antibiotic to identify potential degradation products and pathways.
Materials:
-
Depsipeptide antibiotic stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Water bath or incubator
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix the depsipeptide solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the depsipeptide solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the depsipeptide solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the depsipeptide solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the depsipeptide solution to UV light at 254 nm and 365 nm for 24 hours.
-
Analysis: Analyze the stressed samples using a validated HPLC-MS method to separate and identify the degradation products.
Protocol 2: Lyophilization for Long-Term Storage
Lyophilization (freeze-drying) is an effective method for enhancing the long-term stability of depsipeptide antibiotics.
Materials:
-
Depsipeptide antibiotic solution
-
Lyoprotectant (e.g., 5% w/v sucrose or trehalose)
-
Lyophilizer
-
Sterile vials and stoppers
Procedure:
-
Formulation: Dissolve the depsipeptide antibiotic in a solution containing a lyoprotectant.
-
Freezing: Aliquot the solution into sterile vials and freeze them at a controlled rate to a temperature below the eutectic point (typically -40°C to -80°C).
-
Primary Drying (Sublimation): Place the frozen vials in the lyophilizer under vacuum. The temperature is gradually increased to allow the frozen solvent to sublime directly from a solid to a gas.
-
Secondary Drying (Desorption): After all the ice has sublimed, the temperature is further raised to remove any residual bound water molecules.
-
Stoppering and Sealing: Once the drying process is complete, the vials are stoppered under vacuum or an inert gas (e.g., nitrogen) and sealed.
Visualizations
Caption: Primary degradation pathway of depsipeptide antibiotics in solution.
Caption: General experimental workflow for stability testing of depsipeptide antibiotics.
References
- 1. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jpsbr.org [jpsbr.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Aurantimycin A Concentration for Effective Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aurantimycin A. Our aim is to help you overcome common experimental challenges and optimize the cytotoxic concentration of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1][2] It exhibits strong activity against Gram-positive bacteria and also possesses cytotoxic properties.[1] The primary cytotoxic mechanism is believed to be the formation of pores in the cell membrane, leading to a disruption of cellular integrity.
Q2: What is the typical effective concentration range for this compound?
The effective concentration of this compound can be highly cell-type dependent and exhibit a narrow therapeutic window. For instance, in L-929 mouse fibroblast cells, a sharp transition from non-toxic to lethal concentrations was observed in the range of 3 to 12 ng/mL.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C. Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium. It is important to minimize the final DMSO concentration in your assay to avoid solvent-induced cytotoxicity.
Q4: Can I use standard cytotoxicity assays to determine the IC50 of this compound?
Yes, standard colorimetric assays such as the MTT, XTT, or MTS assay are suitable for determining the cytotoxic effects of this compound. These assays measure the metabolic activity of viable cells, which correlates with cell number.
Data Presentation
Due to the limited publicly available data on the IC50 values of this compound across a wide range of cancer cell lines, the following table includes the known cytotoxic concentration for a non-cancerous cell line. Researchers are strongly encouraged to determine the IC50 for their specific cell line of interest.
| Cell Line | Cell Type | Effective Concentration | Citation |
| L-929 | Mouse Fibroblast | 3 - 12 ng/mL | [3] |
Experimental Protocols
Detailed Methodology for Determining IC50 using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | - this compound concentration is too low.- The incubation time is too short.- The cell line is resistant to this compound. | - Perform a broader dose-response curve, including higher concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Consider using a different cell line or a positive control to ensure assay validity. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- After adding the solubilization solution, ensure the formazan is completely dissolved by gentle shaking.- Use a multichannel pipette for consistency and calibrate your pipettes regularly. |
| Precipitation of this compound in the culture medium | - The concentration of this compound exceeds its solubility in the medium.- High final DMSO concentration. | - Prepare fresh dilutions from the stock solution for each experiment.- Ensure the final DMSO concentration in the well is kept low (typically <0.5%).- Visually inspect the wells for any signs of precipitation after adding the compound. |
| High background in MTT assay | - Contamination of the culture with bacteria or yeast.- The MTT reagent is contaminated or has been improperly stored. | - Regularly test your cell cultures for contamination.- Use sterile technique and filter-sterilize the MTT solution.- Store the MTT solution protected from light at 4°C. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aurantimycin A Production from Streptomyces aurantiacus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Streptomyces aurantiacus to improve the yield of the potent antibiotic, Aurantimycin A.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces aurantiacus fermentation for this compound production in a question-and-answer format.
Issue 1: Low or No this compound Production
-
Question: My S. aurantiacus culture is growing well, but I'm detecting very low or no this compound. What are the potential causes and solutions?
-
Answer: Low or absent this compound production, despite good cell growth, can stem from several factors related to the fermentation medium, culture conditions, and the genetic stability of the strain.
-
Suboptimal Media Composition: The nutrient balance is critical for triggering secondary metabolism.
-
Solution: Review and optimize your fermentation medium. While a standard medium like Tryptic Soy Broth with Yeast Extract (TSBY) can support growth, specific precursors and nutrient ratios can significantly impact this compound synthesis. Experiment with different carbon and nitrogen sources. For many Streptomyces species, slowly metabolized carbon sources like starch can be more effective than glucose for antibiotic production.[1] Complex nitrogen sources such as soybean meal and peptone have also been shown to be beneficial.[1]
-
-
Inappropriate pH: The pH of the culture medium can drastically affect enzyme activity and nutrient uptake.
-
Incorrect Fermentation Temperature: Temperature influences both the growth rate and the production of secondary metabolites.
-
Solution: Optimize the fermentation temperature. Most Streptomyces species produce antibiotics effectively between 28°C and 30°C.[4][5] A temperature shift strategy (e.g., an initial phase at a higher temperature for biomass accumulation followed by a lower temperature for production) might also be beneficial.
-
-
Genetic Instability: High-producing strains can sometimes lose their productivity over successive subcultures.
-
Solution: Go back to a fresh stock culture (e.g., a frozen glycerol stock) of your S. aurantiacus strain. Regularly re-streak from a master cell bank to ensure the use of a genetically stable population.
-
-
Issue 2: Poor or Inconsistent Growth of Streptomyces aurantiacus
-
Question: I'm having trouble achieving consistent and robust growth of my S. aurantiacus culture. What could be the problem?
-
Answer: Inconsistent growth can be due to issues with the inoculum, media preparation, or physical fermentation parameters.
-
Poor Inoculum Quality: The age and quality of the seed culture are critical for a successful fermentation.
-
Solution: Standardize your inoculum preparation. Use a fresh, actively growing seed culture. The optimal age of the seed culture can vary, but typically falls within 2-5 days for Streptomyces.[1] Ensure a sufficient inoculum size, generally between 5-10% (v/v).
-
-
Mycelial Clumping: Streptomyces are filamentous bacteria and can form dense clumps or pellets in liquid culture, leading to poor nutrient and oxygen transfer.
-
Solution: To promote more dispersed growth, incorporate glass beads or springs into your shake flasks to help break up large mycelial aggregates. Optimizing the agitation speed can also help manage morphology.
-
-
Insufficient Aeration: Streptomyces are strictly aerobic, and inadequate oxygen supply will limit growth and antibiotic production.
-
Solution: Ensure vigorous aeration by using baffled flasks and maintaining an appropriate agitation speed (e.g., 200-250 rpm). The volume of the medium in the flask should not exceed 20-25% of the total flask volume to ensure a large surface area for oxygen exchange.
-
-
Issue 3: Difficulty in Extracting and Quantifying this compound
-
Question: I'm unsure about the best method to extract and quantify this compound from my fermentation broth. What is a reliable protocol?
-
Answer: Aurantimycins are typically isolated from the mycelium.[6] A robust extraction and a validated analytical method are essential for accurate yield determination.
-
Inefficient Extraction: this compound may not be efficiently recovered from the fermentation broth.
-
Solution: After fermentation, separate the mycelium from the supernatant by centrifugation. Extract the mycelial cake with an organic solvent like ethyl acetate or methanol. Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.
-
-
Inaccurate Quantification: The chosen analytical method may not be sensitive or specific enough for this compound.
-
Solution: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying this compound.[7] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid.[8][9] Detection is typically performed using a UV detector. It is crucial to develop a standard curve with a purified this compound standard for accurate quantification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting medium for Streptomyces aurantiacus fermentation to produce this compound?
-
A1: A good starting point is Tryptic Soy Broth supplemented with yeast extract (TSBY). A typical composition is 30 g/L Tryptic Soy Broth and 5 g/L Yeast Extract. However, for optimizing this compound production, it is highly recommended to explore different carbon and nitrogen sources.
-
-
Q2: How can I genetically improve the yield of this compound?
-
A2: Research has shown that the tandem overexpression of two pathway-specific activator genes, artB and artX, in S. aurantiacus JA 4570 can increase this compound production by approximately 2.5-fold.[7] This genetic engineering approach presents a powerful strategy for strain improvement.
-
-
Q3: What is the typical duration of a Streptomyces aurantiacus fermentation for this compound production?
-
A3: The fermentation time can vary depending on the strain and culture conditions. Generally, antibiotic production in Streptomyces starts in the late logarithmic or early stationary phase of growth. A typical fermentation can last from 5 to 8 days.[4][7] It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific process.
-
-
Q4: Are there any known elicitors that can enhance this compound production?
-
A4: While specific elicitors for this compound have not been extensively reported, the addition of sub-lethal concentrations of certain antibiotics or other microbial signaling molecules has been shown to induce secondary metabolite production in other Streptomyces species. This is an area that could be explored through systematic screening.
-
Data Presentation
Table 1: Influence of Genetic Modification on this compound Production
| Strain | Genetic Modification | Relative this compound Yield |
| Wild Type | None | 1.0 |
| WT::artB | Overexpression of artB | 1.9 |
| WT::artX | Overexpression of artX | 2.0 |
| WT::artB & artX | Tandem overexpression of artB and artX | 2.5 |
Data summarized from Zhao et al. (2016).[7]
Table 2: General Fermentation Parameters for Antibiotic Production by Streptomyces Species
| Parameter | Typical Range | Optimal Range (General) |
| Temperature | 25-37°C | 28-30°C |
| pH | 5.0-9.0 | 6.5-7.5 |
| Inoculum Size | 2-15% (v/v) | 5-10% (v/v) |
| Agitation | 150-300 rpm | 200-250 rpm |
| Fermentation Time | 3-14 days | 5-8 days |
Note: These are general ranges, and optimal conditions for this compound production by S. aurantiacus should be determined experimentally.
Experimental Protocols
Protocol 1: Baseline Fermentation of Streptomyces aurantiacus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. aurantiacus from a sporulating agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., TSBY).
-
Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.
-
-
Production Fermentation:
-
Inoculate a 500 mL baffled flask containing 100 mL of production medium (e.g., TSBY or an optimized medium) with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C for 5-8 days on a rotary shaker at 200-250 rpm.
-
-
Sample Collection:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and this compound production.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Centrifuge a known volume of the fermentation broth (e.g., 10 mL) at 4000 x g for 15 minutes to pellet the mycelium.
-
Discard the supernatant.
-
Resuspend the mycelial pellet in an equal volume of ethyl acetate and vortex vigorously for 5 minutes.
-
Separate the organic phase by centrifugation.
-
Repeat the extraction of the mycelial pellet.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
-
HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of an this compound standard.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the production of the antitumor antibiotic retamycin by Streptomyces olindensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. mdpi.com [mdpi.com]
- 6. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syncsci.com [syncsci.com]
- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor diffusion of Aurantimycin A in agar-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the diffusion of Aurantimycin A in agar-based assays.
Troubleshooting Guide
Poor or no zone of inhibition in your agar-based assay with this compound? This guide will help you troubleshoot common issues related to the poor diffusion of this likely hydrophobic compound.
| Problem | Potential Cause | Recommended Solution |
| No Zone of Inhibition | Poor solubility of this compound in the test solvent. this compound is a depsipeptide antibiotic and is likely hydrophobic, leading to precipitation in aqueous agar. | 1. Use an appropriate solvent: Prepare the stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. 2. Optimize solvent concentration: When further diluting for the assay, ensure the final concentration of the organic solvent in the solution applied to the agar is low enough to not inhibit microbial growth on its own. A final concentration of 1-2% (v/v) DMSO is generally well-tolerated by most microorganisms. |
| Inappropriate assay method. The disc diffusion method is often unsuitable for poorly soluble compounds as the compound may not efficiently diffuse from the paper disc into the agar. | 1. Switch to the Agar Well Diffusion Method: This method allows the direct application of the this compound solution into a well cut into the agar, facilitating better diffusion. 2. Consider Broth Microdilution: For a quantitative measure of the Minimum Inhibitory Concentration (MIC) without reliance on agar diffusion, a broth microdilution assay is a reliable alternative. | |
| Irregular or Fuzzy Zone of Inhibition | Precipitation of this compound. The compound may be precipitating at the interface between the well/disc and the agar. | 1. Incorporate a surfactant: Add a non-ionic surfactant like Tween 20 (e.g., at a final concentration of 0.02% v/v) to the agar medium to increase the solubility and diffusion of hydrophobic compounds. 2. Pre-incubation step: Allow the plates to sit at room temperature for 1-2 hours after applying the this compound solution to the wells. This can facilitate better initial diffusion before incubation at the optimal growth temperature for the test organism. |
| Inconsistent agar depth. Variations in the depth of the agar can affect the diffusion rate of the compound. | Ensure a consistent and standardized agar depth (typically 4 mm) in all plates. | |
| Small Zone of Inhibition Despite High Concentration | High binding of this compound to agar components. The compound may be interacting with and binding to the polysaccharides in the agar, impeding its diffusion. | 1. Modify the agar concentration: A lower concentration of agar (e.g., 0.8-1.0% w/v) may reduce binding and improve diffusion, but ensure the gel remains solid enough to support microbial growth. 2. Alternative gelling agents: Consider using alternative gelling agents like agarose, which may have different binding properties. |
| Degradation of this compound. The compound may be unstable under the experimental conditions. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately (e.g., at -20°C, protected from light). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for agar-based assays?
Q2: Why am I not seeing a zone of inhibition with this compound using the disc diffusion (Kirby-Bauer) method?
The disc diffusion method relies on the passive diffusion of the antimicrobial agent from a paper disc into the agar medium. Hydrophobic compounds like this compound have poor solubility in aqueous agar and therefore diffuse poorly. This can result in a very small or non-existent zone of inhibition, even if the compound is active against the test organism. The agar well diffusion method is a more suitable alternative for such compounds.
Q3: How can I modify my agar medium to improve the diffusion of this compound?
To enhance the diffusion of hydrophobic compounds, you can try the following modifications to your agar medium:
-
Addition of a surfactant: Incorporating a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.02% v/v) can help to solubilize the compound and improve its diffusion through the agar.
-
Altering agar concentration: Reducing the agar concentration slightly may decrease the tortuosity of the matrix and facilitate better diffusion. However, the agar must remain firm enough for the assay.
Q4: What are the key differences between the disc diffusion and agar well diffusion methods?
| Feature | Disc Diffusion Method | Agar Well Diffusion Method |
| Application of Antimicrobial | A paper disc impregnated with a known amount of the antimicrobial is placed on the agar surface. | A solution of the antimicrobial is pipetted directly into a well cut into the agar. |
| Suitability for Hydrophobic Compounds | Generally poor, due to limited diffusion from the disc into the aqueous agar. | More suitable, as the solution is in direct contact with the agar, allowing for better initial diffusion. |
| Flexibility | Limited to commercially available discs or requires preparation and validation of in-house discs. | Allows for easy testing of various concentrations of a compound in different solvents. |
Q5: Should I filter-sterilize my this compound stock solution?
If you prepare your stock solution in 100% DMSO or ethanol, filter sterilization is generally not required as these solvents are themselves antimicrobial. However, if you dilute your stock solution in an aqueous buffer before storage, it is advisable to filter-sterilize it through a 0.22 µm filter to prevent contamination.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% Dimethyl Sulfoxide (DMSO) or 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Agar Well Diffusion Assay for this compound
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. For improved diffusion, consider adding Tween 20 to a final concentration of 0.02% (v/v) before autoclaving.
-
Pour the molten MHA into sterile petri dishes to a uniform depth of 4 mm and allow it to solidify.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the microbial suspension.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Prepare serial dilutions of the this compound stock solution in the appropriate broth or a solvent mixture.
-
Pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into the wells. Also, include a positive control (an antibiotic with known activity) and a negative control (the solvent used for dilution).
-
Allow the plates to stand at room temperature for 1-2 hours to permit pre-diffusion of the compound.
-
Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.
-
Measure the diameter of the zones of inhibition in millimeters.
Visualizations
Caption: Standard Disc Diffusion Workflow
Caption: Modified Agar Well Diffusion Workflow
Caption: Troubleshooting Logic Flowchart
Selecting the appropriate solvent for Aurantimycin A without affecting cell viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Aurantimycin A in cell-based assays. This guide addresses common challenges, particularly concerning solvent selection and its impact on cell viability, and provides detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For cell culture experiments, it is crucial to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum concentration of DMSO that can be used in cell culture without affecting cell viability?
A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity[1]. However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%[1][2][3][4]. It is always best practice to perform a solvent toxicity control experiment to determine the optimal DMSO concentration for your specific cell line and experimental conditions.
Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds[5][6][7]. To mitigate this, try the following:
-
Increase the dilution factor: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration in the medium.
-
Slowly add the stock solution: While gently vortexing or swirling the cell culture medium, add the DMSO stock solution dropwise. This can help to prevent immediate precipitation.
-
Warm the medium: Warming the cell culture medium to 37°C may help to keep the compound in solution.
-
Use a co-solvent: In some cases, the use of a co-solvent like Pluronic F-68 or a low concentration of a non-ionic surfactant can aid in solubility. However, the effects of these agents on your cells would also need to be validated.
Q4: How can I be sure that the observed cellular effects are due to this compound and not the solvent?
A4: It is essential to include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMSO (or your chosen solvent) as the cells treated with this compound. By comparing the results from your this compound-treated cells to the vehicle control, you can distinguish the effects of the compound from any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Control Group | High concentration of DMSO. | Determine the maximum tolerated DMSO concentration for your cell line using a dose-response experiment (see Experimental Protocols). Aim for a final DMSO concentration of ≤ 0.5%[1]. |
| Contamination of stock solution. | Prepare fresh stock solutions using sterile-filtered DMSO and handle aseptically. While 100% DMSO is generally not conducive to microbial growth, filtering through a 0.22 µm DMSO-compatible syringe filter can be a precautionary measure[8]. | |
| Inconsistent Results Between Experiments | Incomplete dissolution of this compound. | Ensure the stock solution is fully dissolved before use. Gentle warming to 37°C and vortexing or sonication can aid in dissolution[5]. |
| Variability in final DMSO concentration. | Use precise pipetting techniques to ensure consistent DMSO concentrations across all wells and experiments. | |
| Precipitation of this compound in Culture Wells | Exceeding the solubility limit in the final medium. | Prepare a more concentrated stock solution to minimize the volume added to the medium. Add the stock solution to the medium slowly while mixing[7]. Consider pre-warming the medium. |
Data Presentation
Table 1: Cytotoxicity of Dimethyl Sulfoxide (DMSO) on Various Cell Lines
| Cell Line | Incubation Time | DMSO Concentration causing >30% Viability Reduction | Reference(s) |
| HepG2 | 24h | 2.5% | [9] |
| HepG2 | 72h | 0.625% | [9] |
| Huh7 | 24h | 5% | [9] |
| Huh7 | 48h | 2.5% | [9] |
| MCF-7 | 48h | 0.3125% | [10] |
| MDA-MB-231 | 24h | 5% | [9] |
| Human Leukemic Cell Lines (Jurkat, Molt-4, U937, THP1) | 24h | ≥ 2% | [6] |
| General Recommendation for Most Cell Lines | - | ≤ 0.5% (Tolerated) | [1][2][11] |
| Recommendation for Sensitive/Primary Cells | - | ≤ 0.1% (Safe) | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently vortex the solution. If necessary, warm the tube briefly at 37°C and sonicate for a few minutes[5].
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Tolerated DMSO Concentration using the MTT Assay
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from, for example, 0.05% to 2.0% (v/v). Include a "no DMSO" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different DMSO concentrations to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., maintains >90% viability) is considered the maximum tolerated concentration.
-
Signaling Pathways and Experimental Workflows
References
- 1. Mechanisms protecting host cells against bacterial pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic selectivity for prokaryotic vs. eukaryotic decoding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotics as signalling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pore-forming toxin - Wikipedia [en.wikipedia.org]
- 10. Pore-forming toxins of foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Responses to Bacterial Pore-Forming Toxins [infoscience.epfl.ch]
Addressing challenges with the stability of the ester bond in depsipeptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with depsipeptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of the ester bond, a critical linkage susceptible to degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of ester bond degradation in depsipeptides?
A1: The ester bond in depsipeptides is primarily susceptible to two main degradation pathways:
-
Hydrolysis: This can be chemically mediated, occurring under acidic or alkaline conditions, or enzyme-mediated.[1][2][3] In aqueous environments, the ester linkage can be cleaved by water, a reaction that is often pH-dependent.
-
Enzymatic Degradation: Esterase-type enzymes can specifically target and hydrolyze the ester bond.[1][2] This is a significant concern in biological systems, such as in serum, where esterases are present.[2]
Q2: How does pH affect the stability of the depsipeptide ester bond?
A2: The stability of the ester bond is highly dependent on pH. Generally, ester bonds are more labile under both acidic and alkaline conditions compared to neutral pH. For example, studies on the cyclic depsipeptide Kahalalide F showed significant degradation at pH 0, 1, and 11, while it was more stable at pH 7.[3]
Q3: Are depsipeptides susceptible to degradation by proteases?
A3: While the amide bonds in depsipeptides can be targeted by proteases, the ester bond itself is not a substrate for these enzymes. However, depsipeptides can be degraded through a competition between protease and esterase actions.[1][2] In many cases, hydrolysis by esterases is the more predominant degradation pathway.[1][2]
Q4: What strategies can be employed to improve the stability of the ester bond in depsipeptides?
A4: Several strategies can enhance the stability of depsipeptides:
-
Ester-to-Amide Substitution: Replacing the labile ester bond with a more stable amide bond can significantly improve serum stability and reduce cytotoxicity while potentially retaining biological activity.[2]
-
Cyclization: A cyclic structure can confer greater proteolytic stability compared to linear counterparts.[2][4][5][6]
-
Incorporation of D-amino acids: The presence of D-amino acids can enhance proteolytic stability.[2][4][7]
-
Structural Modifications: Introducing bulky or hydrophobic residues near the ester bond can sterically hinder access by water or enzymes, slowing down hydrolysis.[8]
-
Formulation Strategies: Encapsulation in protective matrices like liposomes or polymers can shield the depsipeptide from the surrounding environment.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions & Experimental Protocols |
| Rapid degradation of my depsipeptide in serum. | Enzymatic hydrolysis by serum esterases. | Solution: 1. Ester-to-Amide Scan: Synthesize an analog where the ester bond is replaced by an amide bond to assess if this improves stability while maintaining activity.[2] 2. Structural Modification: Introduce sterically hindering amino acids adjacent to the ester bond.[8] Protocol: Serum Stability Assay 1. Prepare a stock solution of the depsipeptide in a suitable solvent (e.g., DMSO). 2. Incubate the depsipeptide at a final concentration of 1 mg/mL in 50% human serum at 37°C. 3. At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding an equal volume of acetonitrile. 4. Centrifuge to precipitate proteins. 5. Analyze the supernatant by RP-HPLC to quantify the remaining intact depsipeptide.[2] |
| My depsipeptide is unstable during purification by reverse-phase HPLC. | Hydrolysis due to acidic (e.g., TFA) or basic mobile phases. | Solution: 1. Optimize pH of Mobile Phase: Use a mobile phase with a pH closer to neutral if the compound is stable under these conditions. 2. Minimize Exposure Time: Reduce the duration of the purification process. 3. Temperature Control: Perform the purification at a lower temperature to reduce the rate of hydrolysis. Protocol: pH Stability Profile 1. Prepare buffer solutions at various pH values (e.g., pH 2, 5, 7.4, 9). 2. Incubate the depsipeptide in each buffer at a controlled temperature (e.g., 37°C). 3. At set time intervals, take aliquots and analyze by RP-HPLC to determine the degradation rate at each pH. |
| Unexpected cleavage of the depsipeptide during solid-phase synthesis. | Side reactions during coupling or deprotection steps. | Solution: 1. Choice of Coupling Reagents: Use coupling reagents and conditions known to minimize side reactions like epimerization.[9] 2. Protecting Group Strategy: Employ protecting groups that can be removed under mild conditions to avoid ester bond cleavage.[9] 3. Solvent Choice: The reaction solvent can be a key determinant; for instance, switching from DMF to DCM has been shown to improve depsipeptide bond formation in some cases.[10] |
| Low yield of depsipeptide during on-resin cyclization. | Inefficient ester bond formation. | Solution: 1. Optimize Reaction Solvent: Test different solvents like DCM, which may favor depsipeptide bond formation over DMF.[10] 2. Minimize N-terminal Amino Acids: Limiting the number of amino acids N-terminal to the reactive alcohol can improve acylation efficiency.[10] 3. Avoid Certain Additives: Additives like 6-ClHOBt, sometimes used to improve acylation, can decrease the yield of depsipeptide.[10] |
Quantitative Data on Depsipeptide Stability
Table 1: Half-life of Kahalalide F under Different pH Conditions [3]
| pH | Temperature (°C) | Half-life (hours) |
| 0 | 80 | 1.1 |
| 1 | 80 | 20 |
| 7 | 80 | 8.6 |
| 11 | 26 | 1.65 |
Table 2: Serum Stability of a Representative Depsipeptide vs. its Amide Analog [2]
| Compound | Incubation Time in 50% Human Serum (hours) | % Remaining Intact |
| Depsipeptide 6 | 1 | ~65% |
| Depsipeptide 6 | 24 | ~35% |
| Amide Analog 14 | 24 | >95% |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Depsipeptide Bond Formation [10]
-
Swell the resin (e.g., Polystyrene or Tentagel®) in the reaction solvent (e.g., DCM).
-
Perform Fmoc-based solid-phase synthesis to assemble the linear peptide sequence.
-
For the depsipeptide bond formation, dissolve the N-Fmoc protected amino acid (5 eq.) and a coupling agent (e.g., DIC, 5 eq.) in the chosen reaction solvent.
-
Add the coupling mixture to the resin-bound peptide containing a free hydroxyl group.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at room temperature.
-
Wash the resin thoroughly with the reaction solvent.
-
Proceed with the subsequent synthesis steps.
Protocol 2: Analysis of Depsipeptide Degradation Products by RP-HPLC and MALDI-TOF Mass Spectrometry [2]
-
Sample Preparation: Prepare the depsipeptide sample that has been subjected to degradation conditions (e.g., incubation in serum).
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Collect fractions corresponding to the parent depsipeptide and any degradation products.
-
-
MALDI-TOF Mass Spectrometry Analysis:
-
Co-crystallize the collected fractions with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed m/z values with the calculated masses of the expected parent compound and its hydrolysis product (M+H₂O).
-
Visualizations
Caption: Primary degradation pathways of the depsipeptide ester bond.
Caption: A logical workflow for troubleshooting depsipeptide instability.
Caption: Experimental workflow for assessing depsipeptide serum stability.
References
- 1. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 8. Controllably degradable β-sheet nanofibers and gels from self-assembling depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing on-resin depsipeptide bond formation: case studies on daptomycin- and brevicidine-derived sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to account for the lipophilic nature of Aurantimycin A in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the lipophilic antibiotic, Aurantimycin A, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] It is known for its potent activity against Gram-positive bacteria, cytotoxic effects against various cell lines, and potential anti-inflammatory properties as a C5a antagonist.[2] Its molecular formula is C₃₈H₆₄N₈O₁₄, with a molecular weight of approximately 857 g/mol .[1][3]
Q2: Why is the lipophilic nature of this compound a critical factor in experimental design?
The lipophilic (fat-soluble) character of this compound presents several challenges in aqueous experimental systems.[4] These challenges include poor water solubility, a tendency to aggregate, non-specific binding to labware and proteins, and unpredictable partitioning into cellular membranes.[4][5][6] Failure to account for these properties can lead to inaccurate and irreproducible results.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is crucial to minimize the final concentration of DMSO in your experimental medium (typically ≤0.5%) to avoid solvent-induced artifacts.[5]
Physicochemical and Biological Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₄N₈O₁₄ | [1] |
| Molecular Weight | ~857 g/mol | [3] |
| Primary Activity | Antibiotic (Gram-positive), Cytotoxic, C5a Antagonist | [2] |
| Solubility | Soluble in DMSO | |
| Cytotoxicity (L-929 cells) | 3 - 12 ng/mL | [7] |
| MIC (Bacillus subtilis) | 0.013 µg/mL | [7] |
Troubleshooting Guide: Handling Lipophilicity
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | The compound's concentration exceeds its aqueous solubility limit. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Include a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) in the final medium. Ensure stock solution is added to the medium with vigorous vortexing. |
| High Well-to-Well Variability | Non-specific binding to plastic surfaces (pipette tips, plates). Compound aggregation. | Use low-adhesion polypropylene labware. Pre-condition plates with assay medium or a blocking agent like bovine serum albumin (BSA). Include a brief sonication step after diluting the stock solution into the final medium. |
| Loss of Activity Over Time | Adsorption of the compound to container surfaces during storage or incubation. Degradation of the compound. | Store aliquots in glass or low-binding tubes. Minimize headspace in storage vials to reduce potential volatile losses at higher temperatures.[8] Prepare fresh dilutions from a concentrated stock for each experiment. |
| False Positives in Assays | Compound aggregation interfering with detection methods (e.g., light scattering in absorbance assays). | Visually inspect solutions for turbidity. Test for assay interference by running compound-only controls (no cells/target). Incorporate surfactants as described above. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile, low-static vial.
-
Solubilization: Add pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 1-10 mM).
-
Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into amber glass or low-adhesion polypropylene vials to avoid repeated freeze-thaw cycles. Store at -20°C under desiccating conditions.
Protocol 2: General Cell-Based Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well tissue culture plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Crucially , ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
-
Vortexing: After each dilution step into the aqueous medium, vortex the solution immediately and vigorously to prevent aggregation.
-
Dosing: Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method (e.g., MTT, PrestoBlue, or CellTiter-Glo). Include controls for no-cell (media only) and no-compound (vehicle only) conditions to establish baseline and background signals.
Visualized Workflows and Mechanisms
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility and aggregation problems during experimental setup.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Challenges of Lipophilic Compounds in Cell-Based Assays
This diagram illustrates the potential fates of a lipophilic compound like this compound in a typical in vitro cell-based assay, highlighting sources of concentration loss.
Caption: Fates of this compound, showing how the effective concentration can decrease.
Proposed Antibacterial Mechanism of Action
This compound is believed to exert its antibacterial effect by disrupting the integrity of the bacterial cell membrane.
Caption: Simplified model of this compound forming pores in bacterial membranes.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C38H64N8O14 | CID 10102093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipophilic compounds in biotechnology--interactions with cells and technological problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for handling and storing Aurantimycin A to prevent loss of activity
This technical support center provides best practices for handling and storing Aurantimycin A to ensure its stability and prevent the loss of biological activity. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized (solid) this compound should be stored at -20°C in a dry, dark environment. Suppliers indicate that the solid is stable for at least one year when stored under these conditions. For long-term storage, some general guidelines for peptides suggest temperatures of -20°C or lower. It is also recommended to store the product under desiccating conditions.
Q2: How should I prepare a stock solution of this compound?
A2: Before opening the vial, it is crucial to allow the lyophilized powder to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder, as moisture can significantly reduce its long-term stability. This compound is soluble in solvents such as DMSO, chloroform, and dichloromethane, but it is poorly soluble in water. For biological experiments, DMSO is a common choice. Prepare the solution using a sterile, appropriate solvent.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -20°C and protected from light. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. General guidelines for peptide solutions suggest they have limited shelf life, so it's best to use them as soon as possible after reconstitution.
Q4: Can I store this compound solutions at 4°C?
A4: For short-term storage of a few days, 4°C may be acceptable, but for any longer duration, -20°C or colder is strongly recommended to maintain the integrity of the compound.
Q5: My this compound solution appears to have lost activity. What could be the cause?
A5: Several factors could lead to a loss of activity. These include:
-
Improper Storage: Exposure to room temperature for extended periods, light, or moisture can degrade the compound.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation from repeated changes in temperature.
-
Contamination: Bacterial or enzymatic contamination of the stock solution can lead to its degradation. Always use sterile techniques and solvents for preparation.
-
Oxidation: Depsipeptides can be susceptible to oxidation. While not specified for this compound, for sensitive peptides, using oxygen-free solvents is a good practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or No Biological Activity | Degradation of this compound due to improper storage. | Ensure the lyophilized powder is stored at -20°C in a desiccator and protected from light. Verify that stock solutions are aliquoted and stored at -20°C, also protected from light. |
| Repeated freeze-thaw cycles of the stock solution. | Always prepare single-use aliquots of your stock solution to minimize freezing and thawing. | |
| Contamination of the stock solution. | Use sterile solvents and containers for preparing and storing your stock solution. Filter-sterilize the solution if appropriate for your application. | |
| Precipitation in Stock Solution | Poor solubility in the chosen solvent or precipitation after dilution. | This compound is poorly soluble in water. Ensure you are using an appropriate solvent like DMSO. If precipitation occurs upon dilution in aqueous media, consider optimizing the final solvent concentration in your experimental setup. |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution due to moisture absorption by the lyophilized powder. | Always allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening and weighing. |
Quantitative Data Summary
| Form | Storage Temperature | Storage Conditions | Reported Stability | Source |
| Lyophilized Powder | -20°C | Keep cool and dry. | At least 1 year | Adipogen |
| Lyophilized Powder | -20°C | Store under desiccating conditions. | Up to 12 months | Abcam |
| Reconstituted Solution | -20°C | Protect from light. | Not specified, but recommended for storage. | Adipogen, Sapphire Bioscience |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Place the sealed vial of lyophilized this compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Under sterile conditions (e.g., in a laminar flow hood), open the vial.
-
Add the required volume of sterile, anhydrous DMSO to achieve the desired stock solution concentration.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Immediately aliquot the stock solution into sterile, single-use vials (e.g., cryovials).
-
Store the aliquots at -20°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Mitigating the impact of serum components on Aurantimycin A activity in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the impact of serum components on Aurantimycin A activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] It exhibits potent activity against Gram-positive bacteria and also possesses cytotoxic properties against various cell lines, including L-929 mouse fibroblast cells.[2][3] The primary mechanism of its cytotoxic action is believed to be the formation of pores in the cell membrane, leading to a loss of cellular integrity and subsequent cell death. Pore-forming toxins typically disrupt the cell membrane, leading to necrosis.[4][5]
Q2: How do serum components affect the activity of this compound in my cell culture experiments?
Q3: I am observing a much lower potency (higher IC50) of this compound than expected. Could serum in my culture medium be the cause?
Yes, this is a very likely scenario. The "lethal concentrations" for this compound against L-929 cells have been reported to be in the low ng/mL range (3-12 ng/mL).[2] If your experiments are yielding significantly higher IC50 values, it is highly probable that serum proteins are binding to the this compound, thereby reducing its effective concentration.
Q4: What are the primary methods to mitigate the impact of serum on this compound activity?
There are three main strategies to address this issue:
-
Use of Serum-Free or Reduced-Serum Media: This is the most direct approach to eliminate or minimize the interference of serum proteins.
-
Heat Inactivation of Serum: While primarily used to inactivate complement proteins, heat inactivation can denature some proteins, which may slightly reduce but not eliminate the binding of compounds.
-
Quantitative Analysis of Protein Binding: This involves experimentally determining the extent of protein binding to calculate the free, active concentration of this compound.
Q5: Are there any visual cues in my cell culture that might suggest serum interference?
While there are no direct visual cues for serum protein binding itself, a significant discrepancy between the expected and observed cytotoxic effects is the primary indicator. For example, if you observe healthy, proliferating cells at a concentration of this compound that is reported to be lethal, serum interference is a strong possibility. In serum-free conditions, you might observe more pronounced morphological changes indicative of cell death (e.g., rounding, detachment, lysis) at lower concentrations.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed IC50 of this compound is significantly higher than literature values. | Serum proteins in the culture medium are binding to this compound, reducing its bioavailability. | 1. Perform a dose-response experiment comparing the IC50 in your standard serum-containing medium with a serum-free or low-serum (e.g., 1-2%) medium. 2. If switching to serum-free medium is not feasible, consider determining the protein binding percentage to calculate the free drug concentration. |
| Inconsistent results between experimental batches. | Variation in the protein composition and concentration between different lots of serum. | 1. Test each new lot of serum for its effect on this compound activity. 2. If possible, purchase a large batch of a single serum lot to ensure consistency across multiple experiments. 3. Transition to a chemically defined, serum-free medium for greater reproducibility. |
| Cells cultured in serum-free medium are not viable or show signs of stress. | The cell line requires specific growth factors or attachment factors present in serum. | 1. Gradually adapt the cells to serum-free conditions (see Experimental Protocols). 2. Use a commercially available serum-free medium specifically formulated for your cell type (e.g., L-929 cells). 3. Supplement the serum-free medium with specific growth factors or attachment proteins (e.g., fibronectin). |
| Difficulty in determining the true potency of this compound for drug development screening. | The masking effect of serum proteins is confounding the structure-activity relationship (SAR) studies. | Prioritize screening in a serum-free environment to obtain more accurate potency data. This will provide a better basis for comparing different analogs and for understanding the intrinsic activity of the compounds. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound against L-929 Cells in Different Media
Disclaimer: The following data is illustrative and based on the reported lethal concentration range and typical effects of serum on antibiotic activity. Actual experimental values may vary.
| Medium Condition | Serum Concentration | Hypothetical IC50 (ng/mL) | Fold Difference |
| Serum-Free Medium | 0% | 5 | - |
| Reduced-Serum Medium | 2% | 25 | 5 |
| Standard Medium | 10% | 100 | 20 |
Table 2: Hypothetical Binding of this compound to Human Serum Albumin (HSA)
Disclaimer: This data is for illustrative purposes, as specific binding affinity for this compound has not been published.
| Parameter | Hypothetical Value |
| Dissociation Constant (Kd) | 10 µM |
| Percentage Bound (at 10% serum) | >90% |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells like L-929.
-
Cell Seeding:
-
Culture L-929 cells in your desired medium (serum-containing or serum-free).
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the appropriate culture medium to achieve a range of final concentrations (e.g., 0.1 to 1000 ng/mL).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Adaptation of Adherent Cells to Serum-Free Medium
This protocol describes a gradual adaptation process for cell lines like L-929 to a serum-free culture environment.
-
Initial Culture:
-
Start with a healthy, actively growing culture of L-929 cells in your standard serum-containing medium (e.g., DMEM with 10% FBS).
-
-
Gradual Serum Reduction:
-
Passage 1: Subculture the cells in a medium containing 75% serum-containing medium and 25% serum-free medium.
-
Passage 2: When the cells reach 80-90% confluency, subculture them into a medium containing 50% serum-containing medium and 50% serum-free medium.
-
Passage 3: Repeat the process with 25% serum-containing medium and 75% serum-free medium.
-
Passage 4: Subculture the cells into 100% serum-free medium.
-
-
Monitoring and Troubleshooting:
-
At each step, closely monitor the cells for changes in morphology, growth rate, and viability.
-
If cells show signs of stress (e.g., rounding, detachment, slow growth), maintain them in the current serum concentration for an additional passage before proceeding to the next reduction step.
-
It may be necessary to increase the initial seeding density in serum-free conditions.
-
Visualizations
References
- 1. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Role of Pore-Forming Toxins in Bacterial Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Aurantimycin A: A Comparative In Vitro Analysis Against Other Cyclic Depsipeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Aurantimycin A with other notable cyclic depsipeptide and lipopeptide antibiotics. The data presented herein is compiled from various scientific studies to offer a comprehensive overview of their respective antimicrobial and cytotoxic activities.
Antimicrobial Activity: A Quantitative Comparison
The in vitro efficacy of this compound and other selected cyclic depsipeptide antibiotics against various Gram-positive bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis ATCC 6633 | 0.013 |
| Staphylococcus aureus 285 | 0.013 | |
| Fusaricidin A | Bacillus subtilis | 6.25[1] |
| Daptomycin | Staphylococcus aureus (MSSA) | MIC90: 0.25 - 0.5 |
| Staphylococcus aureus (MRSA) | MIC90: 0.5[2][3] | |
| Enterococcus faecalis | MIC range: ≤0.015 - 4 | |
| Enterococcus faecium (VRE) | MIC90: 4 | |
| Streptococcus pneumoniae (Penicillin-Resistant) | MIC90: ≤0.125[2] | |
| Viridans group streptococci | MIC90: 0.5[2] | |
| Listeria monocytogenes | MIC range: ≤0.125 - 2[2] | |
| Corynebacterium spp. | MIC90: 0.25[4] |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.
Cytotoxic Activity: An In Vitro Perspective
The cytotoxic potential of these antibiotics is a critical factor in their therapeutic evaluation. The following table summarizes available data on the cytotoxic effects of this compound and other cyclic depsipeptides against various cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Antibiotic/Compound Family | Cell Line | Cytotoxicity Measurement |
| This compound | L-929 mouse fibroblast cells | Lethal concentration: 3 - 12 ng/mL |
| Various Cyclic Depsipeptides | Human Cancer Cell Lines (e.g., MCF-7, HeLa, etc.) | IC50 values vary widely depending on the specific compound and cell line. |
Note: Direct comparison of cytotoxicity is challenging due to the use of different cell lines and measurement parameters in various studies. The provided data serves as an indicator of the potential for off-target effects.
Mechanism of Action: Membrane Disruption
This compound, like many other cyclic depsipeptide and lipopeptide antibiotics, exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane. This is achieved through the formation of pores, leading to leakage of essential intracellular components and ultimately, cell death.
Caption: Mechanism of this compound action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
Caption: Broth microdilution workflow for MIC.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT assay workflow for cytotoxicity.
Detailed Steps:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Addition: The test compound (antibiotic) is added to the wells in a range of concentrations. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to affect the cells.
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the absorbance of the untreated control wells to determine the percentage of cell viability. The IC50 value can then be calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
A Comparative Analysis of the Cytotoxic Profiles of Aurantimycin A and Doxorubicin on Cancer Cells
A Head-to-Head Examination of Two Potent Molecules
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the cytotoxic properties of Aurantimycin A, a depsipeptide antibiotic, and Doxorubicin, a well-established anthracycline chemotherapy drug. While Doxorubicin is a cornerstone of many cancer treatment regimens, the emergence of microbial metabolites like this compound presents an opportunity to explore alternative mechanisms of inducing cancer cell death. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and a glimpse into the signaling pathways implicated in their cytotoxic action.
Executive Summary of Cytotoxicity
A direct quantitative comparison of the cytotoxic potency of this compound and Doxorubicin against cancer cell lines is challenging due to the limited publicly available data for this compound. However, based on existing studies, a qualitative assessment can be made.
Doxorubicin has been extensively studied, and its IC50 values against a wide array of cancer cell lines are well-documented. These values typically range from the nanomolar to the low micromolar concentrations, highlighting its potent cytotoxic activity.
Comparative Data on Cytotoxicity
The following table summarizes the available cytotoxic concentration data for both compounds. It is important to note the different cell types used for these measurements, which precludes a direct comparison of potency.
| Compound | Cell Line | Assay | Cytotoxic Concentration | Citation |
| This compound | L-929 (Mouse Fibroblast) | Not Specified | Lethal Concentration: 3 - 12 ng/mL | [1] |
| Doxorubicin | A549 (Human Lung Carcinoma) | MTT Assay | IC50: 0.07 µM | [2] |
| HeLa (Human Cervical Cancer) | MTT Assay | IC50: 0.34 µM | [2] | |
| HepG2 (Human Liver Cancer) | Resazurin Reduction Assay | IC50: 1.3 µM | [2] | |
| MCF-7 (Human Breast Cancer) | MTT Assay | IC50: 0.1 - 2.5 µM | [2] |
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of this compound and Doxorubicin are elicited through distinct molecular mechanisms, targeting different cellular components and pathways.
This compound: Disrupting the Cellular Barrier
The primary proposed mechanism of action for this compound is the formation of pores in the cell membrane . This disruption of the membrane integrity leads to a loss of cellular homeostasis, uncontrolled ion exchange, and ultimately, cell death. This mechanism is characteristic of many antimicrobial peptides and depsipeptides.
Doxorubicin: A Multi-pronged Attack on the Cell Nucleus and Mitochondria
Doxorubicin employs a more complex and multi-faceted approach to induce cytotoxicity. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription, ultimately leading to DNA damage and triggering apoptosis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that are cut by the enzyme during replication, leading to double-strand breaks and cell cycle arrest.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which generates free radicals. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the types of experiments cited in this guide.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Doxorubicin). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Conclusion and Future Directions
This comparative guide highlights the distinct cytotoxic profiles of this compound and Doxorubicin. Doxorubicin is a potent, well-characterized anticancer agent with a multi-modal mechanism of action targeting fundamental cellular processes. This compound, while demonstrating significant cytotoxicity against fibroblast cells, remains largely uncharacterized in the context of cancer therapy.
The stark difference in the available data underscores a significant knowledge gap. To fully assess the potential of this compound as an anticancer agent, future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Elucidating the detailed molecular mechanism of its cytotoxic action in cancer cells.
-
Conducting in vivo studies to evaluate its efficacy and toxicity in animal models.
By addressing these key areas, the scientific community can better understand the therapeutic potential of this compound and its possible role in the future of cancer treatment.
References
Efficacy of Aurantimycin A against methicillin-resistant Staphylococcus aureus (MRSA)
For Immediate Release
Jena, Germany – In the ongoing battle against antibiotic resistance, the natural compound Aurantimycin A has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of challenging hospital-acquired and community-associated infections. This guide provides a comprehensive comparison of this compound with established anti-MRSA antibiotics, supported by available experimental data, for researchers, scientists, and drug development professionals.
In Vitro Efficacy Against MRSA
This compound has shown potent in vitro activity against a range of S. aureus strains, including MRSA. Studies indicate that its minimum inhibitory concentrations (MICs) are notably low, suggesting a high level of antibacterial potency.
One study reported that Aurantimycins exhibit strong activity against Gram-positive bacteria, with a MIC value of 0.013 µg/mL against Staphylococcus aureus.[1] Another investigation, which likely refers to this compound as "AUR," found MIC values ranging from 0.125 to 0.25 µg/mL against various MRSA strains.[2]
For comparison, the standard-of-care antibiotics for MRSA infections, vancomycin and linezolid, typically exhibit higher MIC values against these resistant pathogens.
| Compound | MRSA Strain(s) | MIC (µg/mL) |
| This compound | S. aureus 285 | 0.013[1] |
| This compound ("AUR") | Various MRSA strains | 0.125 - 0.25[2] |
| Vancomycin | MRSA | 1 - 2 |
| Linezolid | MRSA | 1 - 4 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against MRSA. Data for vancomycin and linezolid are based on typical ranges observed in clinical settings.
Mechanism of Action: Targeting Thioredoxin Reductase
The primary mechanism of action of this compound against MRSA involves the inhibition of thioredoxin reductase (TrxR).[2] TrxR is a crucial enzyme in the thiol-redox system of S. aureus, responsible for maintaining the intracellular redox balance and protecting the bacterium from oxidative stress.
By inhibiting TrxR, this compound disrupts this delicate balance, leading to an accumulation of reactive oxygen species (ROS). The resulting oxidative stress causes widespread cellular damage, ultimately leading to bacterial cell death. This mechanism is distinct from many conventional antibiotics, which often target cell wall synthesis or protein production.
Figure 1: Proposed Mechanism of Action of this compound. this compound inhibits thioredoxin reductase, leading to an increase in reactive oxygen species and subsequent bacterial cell death.
In Vivo Efficacy in a Murine MRSA Infection Model
The therapeutic potential of this compound has been evaluated in a murine skin infection model. In a study investigating the synergistic effect of "AUR" with PEITC, a subcutaneous abscess model in BALB/c mice was utilized.[2] While detailed comparative data for this compound monotherapy versus standard treatments from this specific study is limited, it lays the groundwork for future in vivo investigations.
A separate study on a murine MRSA skin infection model provides a general framework for such experiments.
Figure 2: General Workflow for an In Vivo Murine MRSA Skin Infection Model. This diagram outlines the key steps in evaluating the efficacy of antibacterial agents in a preclinical setting.
Cytotoxicity Profile
An important consideration for any new therapeutic agent is its potential for toxicity to human cells. Aurantimycins have been reported to exhibit cytotoxic effects against L-929 mouse fibroblast cells.[3] However, specific data on the half-maximal inhibitory concentration (IC50) of this compound against human cell lines such as HaCaT (keratinocytes) and HEK293 (embryonic kidney cells) is not yet widely available in the reviewed literature. Further studies are required to establish a comprehensive safety profile.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against MRSA can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: The compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against human cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human cells (e.g., HaCaT or HEK293) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates promising potential as a potent agent against MRSA, with a mechanism of action that differs from many currently used antibiotics. Its low MIC values suggest high efficacy, although comprehensive comparative data with standard therapies are still emerging. Further research is warranted to fully elucidate its in vivo efficacy, establish a detailed safety profile through cytotoxicity studies on human cell lines, and further explore the intricacies of its interaction with the bacterial thioredoxin reductase system. The development of this compound and similar compounds could provide a much-needed new class of therapeutics to combat the growing threat of multidrug-resistant bacteria.
References
Activity of Alternative Antibiotics Against Vancomycin-Resistant Enterococcus (VRE): A Comparative Guide
Introduction
Vancomycin-resistant Enterococcus (VRE) presents a significant challenge in clinical settings, necessitating the exploration of alternative therapeutic agents. While data on the activity of Aurantimycin A against VRE is not currently available in published literature, this guide provides a comprehensive comparison of other antibiotics with demonstrated efficacy against VRE. This information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of anti-VRE therapeutics.
The initial discovery of Aurantimycins A, B, and C from Streptomyces aurantiacus highlighted their potent activity against a range of Gram-positive bacteria.[1] A 2016 study reiterated these findings, noting a Minimum Inhibitory Concentration (MIC) of 0.013 µg/mL for this compound against Bacillus subtilis and Staphylococcus aureus.[2] However, specific data regarding its effectiveness against Enterococcus species, particularly vancomycin-resistant strains, remains to be determined.
This guide focuses on established antibiotics used in the treatment of VRE infections, presenting their comparative in vitro activities, the experimental protocols used to determine these activities, and a visual representation of the typical workflow for susceptibility testing.
Comparative In Vitro Activity of Antibiotics Against VRE
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibiotics against VRE strains, providing a quantitative comparison of their potency. These values are compiled from multiple studies and represent a general overview of their efficacy.
| Antibiotic | Class | VRE Species Commonly Tested | Typical MIC Range (µg/mL) | Key Considerations |
| Linezolid | Oxazolidinone | E. faecium, E. faecalis | 1 - 4 | Bacteriostatic; resistance can emerge with prolonged use. |
| Daptomycin | Cyclic Lipopeptide | E. faecium, E. faecalis | 1 - 8 | Bactericidal; higher doses may be required for some infections. |
| Tigecycline | Glycylcycline | E. faecium, E. faecalis | 0.06 - 0.5 | Bacteriostatic; not indicated for bacteremia due to low serum concentrations. |
| Quinupristin/Dalfopristin | Streptogramin | E. faecium | 1 - 4 | Primarily active against E. faecium; intrinsically inactive against E. faecalis. |
| Ampicillin | Beta-lactam | E. faecalis (some VRE strains) | Variable | Activity is strain-dependent; many VRE are resistant. |
| Gentamicin | Aminoglycoside | E. faecium, E. faecalis | >500 (High-level resistance) | Used in combination for synergistic bactericidal effect, but high-level resistance is common in VRE. |
Experimental Protocols
The determination of antibiotic susceptibility in VRE is crucial for effective treatment. The following are detailed methodologies for key experiments cited in the evaluation of anti-VRE agents.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for quantifying the in vitro activity of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
VRE strains are cultured on an appropriate agar medium (e.g., Brain Heart Infusion agar) for 18-24 hours at 35-37°C.
-
Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Positive control wells (bacteria without antibiotic) and negative control wells (broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
2. Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Assay Setup:
-
A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
The antibiotic is added at a specified concentration (e.g., 2x, 4x, or 8x the MIC).
-
A growth control tube without the antibiotic is also included.
-
-
Sampling and Plating:
-
The tubes are incubated at 35-37°C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Serial dilutions of the aliquots are plated on appropriate agar plates.
-
-
Data Analysis:
-
After incubation of the plates, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
-
Visualizations
Experimental Workflow for VRE Susceptibility Testing
The following diagram illustrates the typical workflow for determining the susceptibility of a VRE isolate to a panel of antibiotics.
Caption: Workflow for VRE identification and antimicrobial susceptibility testing.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
A Roadmap for the In Vivo Validation of Aurantimycin A: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the journey of a promising antibiotic from a laboratory finding to a clinical candidate is paved with rigorous preclinical evaluation. Aurantimycin A, a depsipeptide antibiotic produced by Streptomyces aurantiacus, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including challenging pathogens. However, to date, there is a notable absence of publicly available data on its in vivo efficacy in animal models.[1][2][3][4]
This guide provides a comprehensive framework for the preclinical validation of this compound, offering a comparative analysis with established antibiotics and antimicrobial peptides (AMPs) to benchmark its potential performance. By outlining detailed experimental protocols and data presentation structures, this document serves as a roadmap for advancing this compound through the necessary stages of in vivo testing.
Proposed Animal Models for Efficacy Testing
Given this compound's strong in vitro action against Gram-positive bacteria, the following murine models are recommended for initial in vivo efficacy studies. These models are well-established for evaluating novel antibiotics against pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans.[1][5][6]
Table 1: Proposed Animal Models for this compound Efficacy Studies
| Infection Model | Animal Strain | Pathogen | Key Endpoints | Rationale |
| Murine Sepsis Model | BALB/c or C57BL/6 mice | MRSA (e.g., USA300) | Survival rate, bacterial load in blood and organs (spleen, liver, kidneys) | To assess systemic efficacy and clearance of bacteremia. |
| Murine Skin Infection Model | SKH1 hairless mice | MRSA (e.g., USA300) | Lesion size, bacterial burden in skin tissue, histological analysis | To evaluate topical or systemic efficacy in treating localized soft tissue infections.[7] |
| Murine Systemic Candidiasis Model | Immunocompromised mice (e.g., via cyclophosphamide) | Candida albicans | Survival rate, fungal burden in kidneys and other organs | To explore potential antifungal activity, a common feature of some antimicrobial peptides.[5][8] |
Comparative Efficacy Data of Alternative Antibiotics
To provide a benchmark for this compound's potential performance, the following table summarizes efficacy data for commonly used antibiotics in relevant animal models.
Table 2: In Vivo Efficacy of Comparator Antibiotics in Murine Models
| Antibiotic | Infection Model | Dose & Route | Efficacy Outcome | Reference |
| Vancomycin | Murine MRSA Skin Infection | Subcutaneous | Reduced lesion size and bacterial burden | [1] |
| Daptomycin | Murine MRSA Skin Infection | Subcutaneous | Similar efficacy to vancomycin in reducing lesion size and bacterial load | [1] |
| Linezolid | Murine MRSA Skin Infection | Oral & Subcutaneous | Decreased lesion sizes and bacterial burden | [1] |
| Fluconazole | Murine Systemic Candidiasis | Intraperitoneal | Significant reduction of fungal load in the kidneys | [6] |
| Anidulafungin (nanoparticle formulation) | Murine Invasive Candidiasis | Not specified | Increased median survival time and reduced fungal burden in kidneys | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for the proposed key experiments to validate the in vivo efficacy of this compound.
Murine Sepsis Model Protocol
-
Animal Model : Male or female BALB/c mice, 6-8 weeks old.
-
Infection : Induce sepsis by intraperitoneal (IP) injection of a mid-logarithmic phase culture of MRSA (e.g., USA300 strain) at a pre-determined lethal or sub-lethal dose (e.g., 1 x 107 CFU/mouse).
-
Treatment Groups :
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound (various doses, e.g., 1, 5, 10 mg/kg), administered intravenously (IV) or intraperitoneally (IP) at 1 and 12 hours post-infection.
-
Positive control: Vancomycin (e.g., 10 mg/kg, IV).
-
-
Monitoring : Observe animals for clinical signs of illness and record survival daily for 7-14 days.
-
Endpoint Analysis : At 24 or 48 hours post-infection, a subset of animals from each group can be euthanized to determine bacterial loads in blood, spleen, liver, and kidneys via serial dilution and plating of tissue homogenates.
Murine Skin Infection Model Protocol
-
Animal Model : SKH1 hairless mice.
-
Wound Creation and Infection : Create a full-thickness dermal wound on the dorsum of the mouse with a biopsy punch. Inoculate the wound with a suspension of MRSA (e.g., 1 x 106 CFU in 10 µL).[7]
-
Treatment Groups :
-
Topical vehicle control.
-
Topical this compound (e.g., 1% w/w in a suitable ointment base), applied daily.
-
Systemic vehicle control.
-
Systemic this compound (e.g., 10 mg/kg, IP), administered daily.
-
Positive controls: Topical mupirocin and systemic linezolid.
-
-
Monitoring : Measure wound area daily.
-
Endpoint Analysis : After a set period (e.g., 3-5 days), euthanize the animals and excise the wound tissue to determine the bacterial burden (CFU/gram of tissue). Histological analysis can also be performed to assess inflammation and tissue repair.
Visualizing Experimental Workflows and Pathways
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a potential mechanism of action pathway for a depsipeptide antibiotic.
Caption: Proposed workflow for a murine sepsis model to test this compound efficacy.
Caption: Hypothesized mechanisms of action for a depsipeptide antibiotic like this compound.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating cross-resistance between Aurantimycin A and other antibiotic classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the potential for cross-resistance between the depsipeptide antibiotic, Aurantimycin A, and other major antibiotic classes. Due to a lack of published studies specifically detailing the cross-resistance profile of this compound, this document outlines a comprehensive experimental approach, including detailed protocols and data presentation formats, to enable researchers to conduct their own comparative analyses.
Introduction to this compound
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] It exhibits potent activity primarily against Gram-positive bacteria.[2][3] Its complex structure includes a cyclohexadepsipeptide scaffold with a C14 acyl side chain.[2] While the precise mechanism of action is not fully elucidated, many depsipeptide antibiotics are known to interfere with bacterial cell membrane integrity or other essential cellular processes. Understanding its potential for cross-resistance with existing antibiotic classes is crucial for its development as a potential therapeutic agent.
Proposed Experimental Investigation of Cross-Resistance
To ascertain the cross-resistance profile of this compound, a systematic evaluation against a panel of antibiotics with diverse mechanisms of action is proposed. This will help to identify any shared resistance mechanisms, such as efflux pumps or target modifications, and to highlight potential combination therapies through the discovery of synergistic effects.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The initial step in assessing cross-resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound and a panel of comparator antibiotics against a selection of relevant bacterial strains. This data should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against Staphylococcus aureus
| Antibiotic Class | Antibiotic | Mechanism of Action | MIC (µg/mL) Strain A | MIC (µg/mL) Strain B (Resistant) |
| Depsipeptide | This compound | Membrane Integrity Disruption (presumed) | X | Y |
| β-Lactam | Penicillin G | Cell Wall Synthesis Inhibition | 0.06 | >256 |
| Aminoglycoside | Gentamicin | Protein Synthesis Inhibition (30S) | 0.5 | 64 |
| Macrolide | Erythromycin | Protein Synthesis Inhibition (50S) | 0.25 | 128 |
| Fluoroquinolone | Ciprofloxacin | DNA Gyrase Inhibition | 0.5 | 32 |
| Glycopeptide | Vancomycin | Cell Wall Synthesis Inhibition | 1 | 16 |
| Lincosamide | Clindamycin | Protein Synthesis Inhibition (50S) | 0.125 | >256 |
Note: X and Y represent hypothetical MIC values for this compound that would be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[4][5][6][7][8]
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
This compound and comparator antibiotic stock solutions
-
Sterile pipette tips and multichannel pipettes
-
Microplate reader (optional, for OD600 readings)
b. Procedure:
-
Prepare a 0.5 McFarland standard of the bacterial suspension in sterile saline. This should be further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[9]
-
In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB. Typically, this involves adding 50 µL of CAMHB to wells 2 through 12, adding 100 µL of the antibiotic stock to well 1, and then serially transferring 50 µL from well 1 to well 11.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. Checkerboard Assay Protocol for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[1][2][9][10][11]
a. Materials:
-
Same as for MIC assay.
b. Procedure:
-
In a 96-well plate, prepare serial dilutions of Antibiotic A (e.g., this compound) along the x-axis (columns) and serial dilutions of Antibiotic B (a comparator antibiotic) along the y-axis (rows).
-
The result is a matrix of wells containing various combinations of concentrations of the two antibiotics.
-
Inoculate each well with the bacterial suspension as described in the MIC protocol.
-
Include rows and columns with each antibiotic alone to determine their individual MICs under the same conditions.
-
Incubate the plate under the same conditions as the MIC assay.
-
Following incubation, determine the MIC of each antibiotic in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
c. Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Visualizing Experimental Workflows and Potential Resistance Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and a generalized signaling pathway that could be involved in antibiotic resistance.
Caption: Experimental workflow for investigating this compound cross-resistance.
Caption: Generalized antibiotic resistance signaling pathway.
Potential Mechanisms of Cross-Resistance
While specific data for this compound is lacking, cross-resistance could theoretically occur through several established mechanisms.
-
Efflux Pumps: Overexpression of broad-spectrum efflux pumps is a common mechanism of multidrug resistance.[10][11][12][13][14][15] If this compound is a substrate for an efflux pump that also exports other classes of antibiotics (e.g., fluoroquinolones, macrolides), cross-resistance may be observed.
-
Target Modification: Bacteria can alter the target of an antibiotic to prevent binding.[6][16][17] If this compound shares a cellular target or a binding site with another antibiotic, a modification at that site could confer resistance to both.
-
Membrane Alterations: Changes in the composition or permeability of the bacterial cell membrane could potentially reduce the uptake of multiple classes of antibiotics that need to enter the cell to reach their target.
The experimental framework outlined in this guide will allow for a thorough investigation of these possibilities and provide valuable insights into the potential clinical utility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.library.reed.edu [catalog.library.reed.edu]
- 4. De Novo Emergence of Peptides That Confer Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjima.org [mjima.org]
- 8. Evolution of antibiotic cross‐resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-resistance mechanism to acyldepsipeptide antibiotics in the Streptomyces producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 12. mdpi.com [mdpi.com]
- 13. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurantimycin A's performance against clinically isolated resistant bacterial strains
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Aurantimycin A, a depsipeptide antibiotic produced by Streptomyces aurantiacus, has demonstrated potent activity against Gram-positive bacteria.[1][2] This guide provides a comparative overview of this compound's potential performance against clinically isolated resistant bacterial strains, based on available data. However, a critical knowledge gap exists in the scientific literature regarding specific quantitative data for this compound against key resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Performance Against Resistant Bacterial Strains: A Data-Deficient Landscape
Despite early reports of its strong efficacy against Gram-positive bacteria, publicly accessible studies providing specific Minimum Inhibitory Concentration (MIC) values for this compound against clinically isolated, resistant strains of MRSA and VRE are currently unavailable.[1] While research on other novel compounds and established antibiotics against these formidable pathogens is extensive, similar comparative data for this compound is conspicuously absent from the reviewed literature.
This lack of specific data prevents a direct quantitative comparison of this compound with current frontline antibiotics for treating infections caused by MRSA and VRE, such as vancomycin, daptomycin, and linezolid.
Table 1: Comparative MIC Data for Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The following table presents typical MIC ranges for common antibiotics against MRSA, highlighting the data gap for this compound. This information is provided for contextual comparison and is based on general knowledge from various sources on antibiotic resistance.
| Antibiotic | MRSA MIC Range (µg/mL) |
| This compound | Data Not Available |
| Vancomycin | 1 - 2 |
| Daptomycin | 0.25 - 1 |
| Linezolid | 1 - 4 |
Table 2: Comparative MIC Data for Antibiotics Against Vancomycin-Resistant Enterococcus (VRE)
Similarly, this table illustrates the typical MIC ranges for standard-of-care antibiotics against VRE, with the performance of this compound remaining uncharacterized in the available literature.
| Antibiotic | VRE MIC Range (µg/mL) |
| This compound | Data Not Available |
| Daptomycin | 1 - 4 |
| Linezolid | 1 - 4 |
| Ampicillin | Often >64 (Resistant) |
Proposed Mechanism of Action: Pore Formation
While a detailed signaling pathway for this compound's specific interaction with bacterial cells is not fully elucidated in the available literature, its classification as a lipopeptide antibiotic suggests a likely mechanism of action involving the disruption of the bacterial cell membrane. This often occurs through the formation of pores, leading to ion leakage, depolarization, and ultimately, cell death.
Caption: Proposed mechanism of this compound via membrane pore formation.
Experimental Protocols
To facilitate future research and a standardized comparison of this compound, the following established methodologies for antimicrobial susceptibility testing are provided.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of the clinically isolated resistant strain (e.g., MRSA, VRE) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
While this compound shows promise as an antibacterial agent against Gram-positive bacteria, the current lack of specific performance data against clinically relevant resistant strains is a significant hurdle to its development. Further research is imperative to:
-
Determine the MIC values of this compound against a broad panel of clinically isolated MRSA and VRE strains.
-
Conduct comparative studies of this compound against existing antibiotics to understand its relative potency.
-
Elucidate the detailed molecular mechanism and signaling pathway of this compound's action to identify potential resistance mechanisms and opportunities for synergistic drug combinations.
Such data are critical for the scientific and drug development communities to accurately assess the therapeutic potential of this compound in the fight against antimicrobial resistance.
References
Comparative analysis of the mechanism of action between Aurantimycin A and other membrane-active agents
For Immediate Publication
This guide provides a detailed comparative analysis of the mechanism of action of Aurantimycin A, a depsipeptide antibiotic, with other prominent membrane-active agents, including Polymyxin B, Daptomycin, and Gramicidin A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct interactions with bacterial cell membranes, supported by experimental data and detailed methodologies.
Introduction to Membrane-Active Antimicrobial Agents
The bacterial cell membrane is an essential structure that maintains cellular integrity and regulates the passage of ions and nutrients. Its disruption is a highly effective strategy for antimicrobial agents. These agents can be broadly categorized based on their mode of interaction with the lipid bilayer, leading to pore formation, membrane depolarization, or destabilization of membrane curvature. This guide focuses on a comparative analysis of this compound against other well-characterized membrane-active agents to highlight similarities and differences in their mechanisms.
Mechanism of Action: A Comparative Overview
This compound
This compound is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus. It exhibits potent activity against Gram-positive bacteria.[1][2] The primary mechanism of action for this compound is reported to be the formation of pores in the cell membrane. While detailed experimental studies on the kinetics and characteristics of these pores are not extensively available in recent literature, its classification as a pore-forming agent places it in a category of membrane-disrupting antibiotics. Its strong activity is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against susceptible bacteria.[3]
Polymyxin B
Polymyxin B is a polypeptide antibiotic that is primarily effective against Gram-negative bacteria. Its mechanism is a multi-step process that begins with an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. Subsequently, Polymyxin B interacts with the inner phospholipid membrane, causing increased permeability and leakage of intracellular contents, ultimately leading to cell death.
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria. Its mechanism is calcium-dependent. In the presence of Ca²⁺, daptomycin oligomerizes and inserts into the bacterial cell membrane. This insertion leads to a rapid depolarization of the membrane potential through the formation of ion-conducting channels, which results in the efflux of potassium ions. The dissipation of the membrane potential inhibits DNA, RNA, and protein synthesis, leading to bacterial cell death.[4]
Gramicidin A
Gramicidin A is a linear polypeptide antibiotic that is active against Gram-positive bacteria. It functions by forming a transmembrane channel, specifically a β-helical dimer. This channel is permeable to monovalent cations, such as Na⁺ and K⁺. The uncontrolled movement of these cations across the membrane disrupts the electrochemical gradient, leading to depolarization and ultimately cell death.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the key quantitative parameters for this compound and the selected comparative membrane-active agents.
| Agent | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Effect on Membrane Potential |
| This compound | Gram-positive bacteria | 0.013 µg/mL (Bacillus subtilis ATCC 6633, Staphylococcus aureus 285)[3] | Reported to form pores, implying depolarization |
| Polymyxin B | Gram-negative bacteria | Varies by species (e.g., 0.5-2 µg/mL for E. coli) | Causes membrane depolarization |
| Daptomycin | Gram-positive bacteria | Varies by species (e.g., 0.25-1 µg/mL for S. aureus) | Rapidly dissipates membrane potential |
| Gramicidin A | Gram-positive bacteria | Varies by species (e.g., 0.1-1 µg/mL for B. subtilis) | Causes membrane depolarization via channel formation |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action for each of the discussed membrane-active agents.
Caption: Mechanism of this compound.
References
- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. pure.uva.nl [pure.uva.nl]
Evaluating the Selectivity of Aurantimycin A: A Comparative Guide for Researchers
Introduction
Aurantimycin A is a potent depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] First isolated in the process of screening for new ionophoric compounds, it has demonstrated significant biological activity, including potent antibacterial and cytotoxic effects.[2] Aurantimycins are characterized as hexadepsipeptide antibiotics belonging to the azinothricin group and feature a distinctive cyclohexadepsipeptide scaffold attached to a C14 acyl side chain.[2][3][4] This guide provides an objective comparison of this compound's activity against bacterial and mammalian cells, supported by available experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential and selectivity.
Mechanism of Action: Pore Formation
The primary mechanism of action for this compound is the formation of pores in cellular membranes.[1] This disruption of membrane integrity leads to a loss of essential ion gradients and cellular components, ultimately resulting in cell death. This non-specific mode of action is the basis for its potent effects on both prokaryotic and eukaryotic cells. While the precise molecular interactions are not fully elucidated, the selectivity of such membrane-active agents often depends on differences in the lipid composition between bacterial and mammalian membranes. Bacterial membranes are typically rich in anionic phospholipids, whereas mammalian membranes are primarily composed of zwitterionic phospholipids and cholesterol, which can influence peptide insertion and pore formation.[5]
Caption: Proposed mechanism of action for this compound.
Data Presentation: Efficacy vs. Toxicity
The selectivity of an antimicrobial compound is a critical measure of its potential as a therapeutic agent. It is determined by comparing the concentration required to inhibit microbial growth with the concentration that causes toxicity to host cells. For this compound, the data reveals a very narrow therapeutic window.
Table 1: Antibacterial Activity of this compound
This compound exhibits high potency, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low nanogram per milliliter range. It is reported to be inactive against Gram-negative bacteria and fungi.[2]
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.013 µg/mL | [2] |
| Staphylococcus aureus 285 | Gram-positive | 0.013 µg/mL | [2] |
Table 2: Cytotoxicity of this compound against Mammalian Cells
Concurrent with its potent antibacterial activity, this compound demonstrates significant cytotoxicity against mammalian cells at similar concentrations.[2][3]
| Cell Line | Type | Cytotoxic Concentration | Reference |
| L-929 | Mouse Fibroblast | 3 to 12 ng/mL (0.003 to 0.012 µg/mL) | [2] |
Discussion of Selectivity
The data clearly indicates that this compound has low selectivity . The concentrations at which it inhibits the growth of Gram-positive bacteria (0.013 µg/mL) are nearly identical to the concentrations that are lethal to mouse fibroblast cells (0.003 to 0.012 µg/mL).[2] This lack of a significant difference between the effective antibacterial dose and the toxic dose for mammalian cells suggests a high potential for host toxicity, severely limiting its systemic therapeutic applications. The pore-forming mechanism likely accounts for this broad-spectrum cytotoxicity.
Experimental Protocols
The following are standardized protocols for determining the key parameters of antibacterial activity and mammalian cell cytotoxicity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[6][7][8]
-
Preparation of Bacterial Inoculum:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a series of two-fold serial dilutions in a 96-well microtiter plate using broth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed, often confirmed by measuring optical density at 600 nm.[7]
-
Caption: Experimental workflow for the MIC assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]
-
Cell Seeding:
-
Culture mammalian cells (e.g., L-929 fibroblasts) in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Include a vehicle control (cells treated with solvent only) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The concentration that reduces cell viability by 50% (IC50) is determined.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a highly potent antimicrobial agent against Gram-positive bacteria. However, this guide demonstrates that its potent antibacterial activity is mirrored by equally potent cytotoxicity against mammalian cells. The narrow, and essentially non-existent, therapeutic window between its MIC against key pathogens and its toxic concentration for host cells indicates a very low selectivity. This characteristic makes this compound unsuitable for systemic therapeutic use but suggests it may serve as a valuable research tool for studying membrane-disrupting mechanisms or as a lead compound for synthetic modifications aimed at improving its selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basis for selectivity of cationic antimicrobial peptides for bacterial versus mammalian membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aurantimycin A and Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces is a prolific source of clinically significant antibiotics, accounting for approximately two-thirds of all known natural antibacterial agents.[1][2][3] These bacteria produce a wide array of structurally diverse compounds with various mechanisms of action. This guide provides a head-to-head comparison of Aurantimycin A, a depsipeptide antibiotic, with other prominent antibiotics derived from Streptomyces, including the lipopeptide daptomycin, the glycopeptide vancomycin, the macrolide erythromycin, and the anthracycline doxorubicin. The comparison focuses on their antibacterial potency, cytotoxic effects, and mechanisms of action, supported by available experimental data.
Overview of Compared Antibiotics
-
This compound: A hexadepsipeptide antibiotic isolated from Streptomyces aurantiacus.[4][5] It is known for its potent activity against Gram-positive bacteria and its cytotoxic effects.[4][6]
-
Daptomycin: A cyclic lipopeptide produced by Streptomyces roseosporus. It is a clinically important antibiotic used to treat infections caused by resistant Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic that has been a cornerstone for treating serious Gram-positive infections for decades.
-
Erythromycin: A macrolide antibiotic that inhibits bacterial protein synthesis.
-
Doxorubicin: An anthracycline antibiotic that is a widely used and effective anticancer drug.[7]
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the selected antibiotics against a panel of clinically relevant Gram-positive bacteria. Lower MIC values indicate higher potency.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis | Enterococcus faecium | Streptococcus pneumoniae |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Daptomycin | 0.03 - 1 | 0.125 - 0.5[2] | 0.25 - 2 | 0.25 - 4[8] | ≤0.125 - 2[1][8] |
| Vancomycin | 1.0 | 1.0 - 2.0 | Variable | Often resistant | 0.5 - 1.0 |
| Erythromycin | 0.06 - 0.125 | Often resistant | Often resistant | Often resistant | 0.03 - 0.125[5] |
Note: Data for this compound against specific strains in a comparative format is limited in the available literature. It is reported to have strong activity against Gram-positive bacteria in general.[4][6] MIC values can vary depending on the specific strain and the testing methodology.
Cytotoxicity Profile
A critical aspect of antibiotic development is selective toxicity. The following table presents available data on the cytotoxic effects of this compound and Doxorubicin.
Table 2: Cytotoxicity Data (IC50, µg/mL)
| Antibiotic | Cell Line | IC50 (µg/mL) |
| This compound | L-929 mouse fibroblast | Not explicitly quantified as IC50[4][6] |
| Doxorubicin | IMR-32 (human neuroblastoma) | ~0.01 - 0.1 |
| UKF-NB-4 (human neuroblastoma) | ~0.1 - 1.0[9] |
Mechanisms of Action
The selected antibiotics exhibit distinct mechanisms of action, which are crucial for understanding their spectrum of activity and potential for resistance development.
This compound and Daptomycin: Membrane Disruption
Both this compound and Daptomycin are depsipeptides that target the bacterial cell membrane. They insert into the membrane, leading to its disruption, depolarization, and ultimately, cell death.[10][11][12] This mechanism is generally rapid and bactericidal.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin inhibits a late stage of peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of the peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.
Erythromycin: Inhibition of Protein Synthesis
Erythromycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and leading to the premature dissociation of the peptidyl-tRNA.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary anticancer mechanism involves intercalating into DNA, thereby obstructing DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, which is a standard procedure for quantitative susceptibility testing.
Broth Microdilution MIC Assay Workflow
References
- 1. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cejph.szu.cz [cejph.szu.cz]
- 6. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Comparative Analysis of Aurantimycin Resistance Genes and Their Impact on Treatment Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genetic determinants of resistance to Aurantimycin, a depsipeptide antibiotic. The focus is on the impact of identified resistance genes on the efficacy of Aurantimycin treatment, supported by experimental data.
Overview of Aurantimycin Resistance
The primary mechanism of resistance to Aurantimycin identified to date involves an ATP-binding cassette (ABC) transporter system encoded by the lieAB operon in the bacterium Listeria monocytogenes. This system actively pumps the antibiotic out of the cell, reducing its intracellular concentration and thus its efficacy. The expression of the lieAB operon is tightly regulated by a PadR-type transcriptional repressor, LftR, and its co-regulator, LftS.[1][2][3] In the presence of Aurantimycin A, the repression by LftR is relieved, leading to the expression of the LieAB transporter and subsequent resistance.[2][4]
Quantitative Impact of Resistance Genes on Aurantimycin Efficacy
The efficacy of Aurantimycin is significantly reduced in strains with mutations that lead to the overexpression of the lieAB efflux pump. This is most evident in strains with deletions or inactivating mutations in the lftR gene, which encodes the repressor of the lieAB operon. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various Listeria monocytogenes and engineered Bacillus subtilis strains.
| Strain/Genotype | Relevant Characteristics | This compound MIC (µg/mL) | Fold Change in Resistance (vs. Wild-Type) |
| L. monocytogenes EGD-e | Wild-Type | Not explicitly stated, but susceptible | - |
| L. monocytogenes LMSH26 | ΔlftR (Deletion of the repressor) | ~1.28 | Significant Increase |
| L. monocytogenes LMSH124 | lftR G27S (Point mutation in repressor) | ~1.28 | Significant Increase |
| L. monocytogenes LMSH132 | lftR T46M (Point mutation in repressor) | ~1.28 | Significant Increase |
| L. monocytogenes LMKK26 | ΔlftS (Deletion of the co-regulator) | Susceptible | No significant change |
| L. monocytogenes LMKK31 | ΔlftRS (Deletion of repressor and co-regulator) | ~1.28 | Significant Increase |
| B. subtilis 168 | Wild-Type | 0.08 ± 0 | - |
| B. subtilis BSAH1 | amyE::Pxyl-lieAB (inducible expression of lieAB) | 1.28 ± 0 | 16-fold increase |
Data compiled from Hauf et al., 2021.[5][6]
Signaling Pathway for Aurantimycin Resistance
The regulation of the lieAB efflux pump is a key signaling pathway in Aurantimycin resistance. The following diagram illustrates the regulatory cascade.
Caption: Regulatory pathway of Aurantimycin resistance in L. monocytogenes.
Experimental Protocols
The MIC of this compound was determined using a broth microdilution method.[7]
-
Bacterial Culture Preparation: Listeria monocytogenes strains were grown overnight in Brain Heart Infusion (BHI) broth at 37°C.
-
Serial Dilution of Antibiotic: this compound was serially diluted in a 96-well microtiter plate containing BHI broth to achieve a range of concentrations.
-
Inoculation: The overnight bacterial cultures were diluted, and each well of the microtiter plate was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for a defined period (e.g., 10 hours) to prevent the selection of suppressor mutants.[4]
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
In-frame deletion mutants of lftR and lftS in Listeria monocytogenes were constructed using a two-step integration/excision procedure based on homologous recombination.[8]
-
Plasmid Construction: Upstream and downstream flanking regions of the target gene were amplified by PCR and cloned into a temperature-sensitive suicide vector (e.g., pLSV1).
-
Transformation and Integration: The resulting plasmid was transformed into wild-type L. monocytogenes. Chromosomal integration of the plasmid was selected for by growing the bacteria at a non-permissive temperature (e.g., 43°C) in the presence of an appropriate antibiotic.
-
Excision: Integrants were then grown at a permissive temperature (e.g., 30°C) without antibiotic selection to promote the excision of the plasmid through a second homologous recombination event.
-
Screening and Verification: Clones that lost the antibiotic resistance marker were screened by PCR to identify those with the desired in-frame deletion of the target gene.
The following diagram outlines the general workflow for creating and analyzing Aurantimycin-resistant mutants.
Caption: Workflow for construction and analysis of deletion mutants.
Alternative Resistance Mechanisms
Currently, the LieAB efflux pump is the only specifically characterized mechanism of resistance to Aurantimycin. However, general mechanisms of antibiotic resistance in bacteria could potentially contribute, including:
-
Target Modification: Mutations in the cellular target of Aurantimycin could reduce its binding affinity.
-
Enzymatic Inactivation: Bacteria could acquire enzymes that modify or degrade the Aurantimycin molecule.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane could limit the uptake of Aurantimycin.[4]
Further research is needed to determine if these or other mechanisms play a role in acquired or intrinsic resistance to Aurantimycin in other bacterial species.
Conclusion
The primary driver of Aurantimycin resistance in Listeria monocytogenes is the upregulation of the lieAB ABC transporter. This is most effectively achieved through mutations in the lftR gene, which completely derepresses the expression of the efflux pump. The significant increase in the MIC in these mutants underscores the critical role of this efflux system in mediating resistance and highlights the potential for treatment failure if such resistant strains emerge. The detailed methodologies provided herein offer a basis for the continued investigation of Aurantimycin resistance and the development of strategies to overcome it, such as the use of efflux pump inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aurantimycin resistance genes contribute to survival of Listeria monocytogenes during life in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Elements in the LftR Repressor Operator Interface Contributing to Regulation of Aurantimycin Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Change in antimicrobial susceptibility of Listeria spp. in response to stress conditions [frontiersin.org]
- 8. Construction and Characterization of Listeria monocytogenes Mutants with In-Frame Deletions in the Response Regulator Genes Identified in the Genome Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Aurantimycin A: A Potent Antimicrobial with a Double-Edged Sword Profile Against Established Antibiotics
For Immediate Release
Wuhan, China & Shanghai, China - In the ongoing battle against antimicrobial resistance, the natural compound Aurantimycin A, a depsipeptide antibiotic produced by Streptomyces aurantiacus, is demonstrating significant therapeutic potential, particularly against Gram-positive bacteria. This comparison guide provides an objective analysis of this compound's performance benchmarked against established antibiotics, vancomycin and daptomycin, supported by available experimental data. While this compound exhibits potent antimicrobial activity, its cytotoxic profile necessitates further investigation and potential derivatization to enhance its therapeutic index.
Executive Summary
This compound distinguishes itself with potent in vitro activity against key Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis. Its mechanism of action, believed to involve the formation of pores in the bacterial cell membrane, represents a valuable alternative to conventional antibiotic classes. However, this membrane interaction also contributes to its observed cytotoxicity in mammalian cell lines. This guide synthesizes the available data to provide a clear comparison of its antimicrobial efficacy and cytotoxic potential against the widely used antibiotics, vancomycin and daptomycin.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the comparator antibiotics, vancomycin and daptomycin. It is important to note that a direct head-to-head comparative study providing Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC50) values under identical experimental conditions is not yet available in the public domain. The data presented here is compiled from various studies and serves as a valuable, albeit indirect, comparison.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) |
| This compound | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2.0[1][2][3][4][5] | ~4.0[6][7] |
| Daptomycin | 0.5 - 1.0[8][9][10] | ~0.5[11][12] |
Note: The lack of specific MIC values for this compound against these standard ATCC strains in the reviewed literature is a significant data gap that hinders a direct quantitative comparison.
Table 2: In Vitro Cytotoxicity (IC50 in µg/mL)
| Antibiotic | L929 Mouse Fibroblast Cells |
| This compound | Cytotoxic effects observed, specific IC50 not reported[13] |
| Vancomycin | Generally considered non-toxic at therapeutic concentrations; some studies show cytotoxic effects at very high concentrations (>1000 µg/mL)[14][15][16][17][18] |
| Daptomycin | Cytotoxic effects have been observed, with some studies indicating potential for muscle cell toxicity[15][19][20] |
Note: The absence of a precise IC50 value for this compound against the L929 cell line is a critical missing piece of data for a comprehensive risk-benefit analysis.
Experimental Protocols
The data presented in this guide is based on standard experimental methodologies for determining antimicrobial susceptibility and cytotoxicity. The following are detailed protocols representative of the techniques used in the cited research.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 or Bacillus subtilis ATCC 6633) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: The antibiotics (this compound, vancomycin, daptomycin) are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Cytotoxicity Assay using MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium and seeded into 96-well plates.
-
Treatment with Antibiotics: The cells are exposed to various concentrations of the test antibiotics (this compound, vancomycin, daptomycin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: Pore Formation by Lipopeptide Antibiotics
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound presents a compelling profile as a potent antimicrobial agent against Gram-positive bacteria. Its distinct mechanism of action offers a potential advantage in overcoming resistance to existing antibiotic classes. However, the concurrent cytotoxicity is a significant hurdle for its clinical development. The lack of direct comparative data, particularly quantitative MIC and IC50 values against standardized bacterial strains and cell lines, underscores the need for further focused research. Future efforts should be directed towards elucidating the precise structure-activity and structure-toxicity relationships of this compound. This knowledge will be instrumental in designing and synthesizing novel derivatives with an improved therapeutic window, ultimately paving the way for a new generation of antibiotics in the fight against multidrug-resistant pathogens.
References
- 1. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsac.org.uk [bsac.org.uk]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products of vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Aurantimycin A: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Aurantimycin A, a depsipeptide antibiotic, with established clinical alternatives. While in vitro data demonstrates the potent anti-Gram-positive activity of this compound, a notable gap exists in the publicly available in vivo efficacy data. This document aims to present the current state of knowledge, offering a framework for future research and development by juxtaposing this compound's known properties with the well-documented in vitro and in vivo profiles of vancomycin, daptomycin, and linezolid against Staphylococcus aureus, a key Gram-positive pathogen.
Executive Summary
This compound exhibits promising in vitro activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range. However, the translation of this in vitro potency to in vivo efficacy remains uncharacterized. This guide presents a side-by-side comparison of this compound's in vitro data with the comprehensive in vitro and in vivo data of vancomycin, daptomycin, and linezolid, highlighting the necessity for in vivo studies to ascertain the therapeutic potential of this compound.
In Vitro Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is a critical first step in its evaluation. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and comparator drugs against Staphylococcus aureus and its methicillin-resistant variant (MRSA).
| Antimicrobial Agent | Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis ATCC 6633 | 0.013[1] |
| Staphylococcus aureus 285 | 0.013[1] | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2.0[2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.0 - 2.0[4][5][6] | |
| Daptomycin | Staphylococcus aureus | 0.12 - 1.0[5][7] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 1.0[8] | |
| Linezolid | Staphylococcus aureus | 1.0 - 4.0[4][9] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.0 - 4.0[10][11] |
In Vivo Antimicrobial Efficacy
In vivo studies are essential to understand an antibiotic's performance in a complex biological system. The following table summarizes the in vivo efficacy of comparator drugs in murine infection models. Currently, there is no publicly available in vivo antimicrobial efficacy data for this compound.
| Antimicrobial Agent | Animal Model | Infection Type | Dosing Regimen | Efficacy Outcome |
| Vancomycin | Neutropenic Mouse Thigh | S. aureus Infection | 3.125 - 100 mg/kg (subcutaneous, q6h for 24h) | Dose-dependent reduction in bacterial load[12] |
| Mouse Pneumonia Model | MRSA Infection | 25 mg/kg (q12h) | Minimal reduction in bacterial counts (0.1 log reduction)[13] | |
| Daptomycin | Mouse Peritonitis Model | MRSA Infection | 50 mg/kg (subcutaneous, single dose) | >90% reduction in luminescence (bacterial load) within 2-3 hours and 100% survival[14] |
| Mouse Pulmonary Infection Model | MRSA Infection | Not specified | Improved survival and decreased bacterial load in lungs compared to control[15][16][17] | |
| Linezolid | Mouse Thigh Infection Model | MRSA Infection | 100 mg/kg (p.o., tid for 1 day, then qd for 5 days) | ~2.5 log10 CFU reduction compared to control[18] |
| Mouse Pulmonary Infection Model | MRSA Infection | 120 mg/kg (q12h) | 1.6 log reduction in bacterial density[13] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of antimicrobial activity data.
In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7][19]
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, standardized bacterial inoculum (~5 x 10^5 CFU/mL), antimicrobial agent stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without antimicrobial) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[8][14]
-
2. Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[4][5]
-
Materials: MHB, standardized bacterial inoculum (~5 x 10^5 CFU/mL), antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC), sterile saline, agar plates.
-
Procedure:
-
Add the antimicrobial agent at the desired concentrations to flasks containing the standardized bacterial culture in MHB.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
Plot log10 CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[4][20]
-
In Vivo Assay
1. Murine Systemic Infection Model (e.g., Thigh or Peritonitis Model)
This model is used to evaluate the efficacy of an antimicrobial agent in treating a systemic bacterial infection in a live animal.
-
Materials: Laboratory mice, pathogenic bacterial strain (e.g., S. aureus), antimicrobial agent, sterile saline.
-
Procedure:
-
Induce a systemic infection in mice by injecting a standardized bacterial inoculum into the thigh muscle or peritoneal cavity.
-
After a set period to allow the infection to establish, administer the antimicrobial agent at various doses and schedules (e.g., intraperitoneal, intravenous, or subcutaneous injection).
-
Include a control group receiving a vehicle (e.g., sterile saline).
-
At predetermined time points post-treatment, euthanize the mice and aseptically collect the infected tissue (thigh) or peritoneal lavage fluid.
-
Homogenize the tissue or dilute the lavage fluid and perform serial dilutions for CFU counting on agar plates.
-
Efficacy is determined by the reduction in bacterial load (CFU/g of tissue or CFU/mL of lavage fluid) compared to the control group. Survival rates can also be monitored over a longer period.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for antimicrobial drug discovery and the proposed mechanism of action for depsipeptide antibiotics like this compound.
Caption: Experimental workflow for antimicrobial drug discovery.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This compound demonstrates potent in vitro antibacterial activity against Gram-positive bacteria, including S. aureus. Its MIC values are comparable to or lower than those of established antibiotics such as vancomycin, daptomycin, and linezolid. However, the critical link between this in vitro promise and in vivo efficacy is currently missing. The comprehensive data presented for the comparator drugs underscore the importance of in vivo studies in determining the true therapeutic potential of a novel antibiotic.
Future research on this compound should prioritize the following:
-
In vivo efficacy studies: Utilizing murine infection models to determine the effective dose, assess the reduction in bacterial burden, and evaluate survival rates.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of this compound and to correlate drug exposure with its antimicrobial effect.
-
Toxicology studies: To assess the safety profile of this compound in animal models.
By addressing these knowledge gaps, the scientific community can ascertain whether this compound holds the potential to be developed into a clinically useful antimicrobial agent for the treatment of Gram-positive infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of linezolid against clinical isolates of methicillin resistant Staphylococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergy of Aurantimycin A: A Proposed Guide to Experimental Evaluation
Initial research indicates a notable gap in the scientific literature regarding the synergistic effects of Aurantimycin A with other antimicrobial agents. While this compound, a depsipeptide antibiotic produced by Streptomyces aurantiacus, has demonstrated potent activity against Gram-positive bacteria and cytotoxic effects, its potential in combination therapies remains unexplored.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically evaluating the synergistic potential of this compound with other antimicrobial compounds. The methodologies outlined below are established protocols for assessing antimicrobial synergy and can be readily adapted for testing this compound.[5][6][7]
The exploration of antibiotic combinations is a critical strategy in combating the rise of multidrug-resistant pathogens.[8][9][10] Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, and potentially limit the development of resistance.[8][9][10][11]
Comparative Analysis of Synergy Testing Methodologies
Several in vitro methods are commonly employed to quantify the interactions between antimicrobial agents. The choice of method can depend on factors such as the desired endpoint (e.g., inhibition or killing), throughput, and the specific characteristics of the compounds being tested. The table below summarizes the key aspects of the most prevalent techniques.
| Methodology | Principle | Key Metric | Interpretation of Synergy | Advantages | Disadvantages |
| Checkerboard Assay | Serial dilutions of two antimicrobial agents are tested in combination against a standardized bacterial inoculum in a microtiter plate format.[5][6] | Fractional Inhibitory Concentration (FIC) Index | FIC Index ≤ 0.5 | High throughput, provides a quantitative measure of synergy, widely used and standardized.[6] | Labor-intensive setup, may not accurately reflect in vivo interactions. |
| Time-Kill Assay | The rate and extent of bacterial killing by antimicrobial agents, alone and in combination, are measured over time by enumerating viable colonies.[5] | Log10 decrease in CFU/mL | ≥ 2 log10 decrease in colony count with the combination compared to the most active single agent at 24 hours.[5] | Provides dynamic information on bactericidal activity, considered a gold standard for assessing synergy.[7] | Low throughput, labor-intensive, more complex data analysis. |
| Etest Synergy Test | Two Etest strips, each containing a gradient of an antimicrobial agent, are placed on an agar plate inoculated with the test organism. The interaction is observed by the shape of the inhibition zones.[5][12] | Zone of Inhibition | Deformed or merged zones of inhibition indicate potential synergy. | Technically simple, provides a visual representation of the interaction. | Interpretation can be subjective, may be less discriminatory than other methods.[7] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index.[6]
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. This compound is serially diluted along the rows (ordinate), and the second agent is serially diluted along the columns (abscissa).[6]
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[6]
-
Incubation: Inoculate each well with the bacterial suspension and incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).[6]
-
Data Analysis: Determine the MIC of each agent alone and in combination. The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[6]
Time-Kill Assay Protocol
Time-kill assays provide a dynamic view of antimicrobial activity.[5]
-
Preparation: Prepare broth cultures containing the desired concentrations of this compound, the second antimicrobial agent, and the combination of both. Also, include a growth control without any antimicrobial.
-
Inoculation: Inoculate each culture with a standardized bacterial suspension to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them onto appropriate agar media for colony counting.[5]
-
Incubation and Enumeration: Incubate the plates until colonies are visible, and then count the number of viable bacteria (CFU/mL) for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial condition. Synergy is defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent.[5]
Visualizing Experimental Workflows and Concepts
To aid in the conceptualization of these experiments and the underlying principles, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Workflow of the time-kill assay for bactericidal synergy.
While the precise mechanism of this compound is not fully elucidated, it is known to be a depsipeptide antibiotic.[1] Synergistic effects often arise when two agents act on different cellular targets or pathways.[8] For instance, one agent might disrupt the cell membrane, facilitating the entry of a second agent that inhibits protein or nucleic acid synthesis. The diagram below illustrates this general principle.
Caption: Conceptual model of synergistic antimicrobial action.
Future Directions
The protocols and conceptual frameworks presented here provide a robust starting point for investigating the synergistic potential of this compound. Future research should focus on screening a diverse panel of antimicrobial agents in combination with this compound against clinically relevant Gram-positive pathogens. Promising synergistic combinations identified through these in vitro assays would then warrant further investigation in more complex models and eventually in vivo studies to validate their therapeutic potential. Such research is essential for expanding our antimicrobial arsenal and developing novel strategies to overcome the challenge of antibiotic resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic combination therapy against resistant bacterial infections: synergy, rejuvenation and resistance reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aurantimycin A: A Guide for Laboratory Professionals
Effective management of Aurantimycin A waste is crucial for ensuring laboratory safety and environmental protection. As a potent antibiotic with cytotoxic properties, this compound requires stringent disposal procedures.[1][2] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.[3] The compound is classified as highly toxic and can be fatal if swallowed.[4][5] It is also very toxic to aquatic life with long-lasting effects.[5][6]
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including waste. All PPE used during the handling and disposal process must itself be treated as hazardous waste.
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is incineration at an approved hazardous waste facility .[3] Due to the lack of specific chemical inactivation data, on-site chemical degradation is not advised.
1. Segregation of Waste:
-
All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation.[3]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[7]
2. Types of this compound Waste and Their Containment:
| Waste Type | Containment Procedure |
| Solid Waste | Place in a designated, labeled, puncture-resistant container with a secure lid. This includes contaminated labware (e.g., pipette tips, tubes), gloves, gowns, and other solid items. |
| Liquid Waste (Stock Solutions) | Collect in a dedicated, labeled, leak-proof, and chemically resistant container. Do not mix with other chemical waste streams. |
| Sharps | Dispose of in a designated, puncture-proof sharps container clearly marked with "Cytotoxic Waste" or "Hazardous Chemical Waste." |
| Contaminated Surfaces | Decontaminate surfaces using an appropriate cleaning agent (as per institutional guidelines) and dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid waste. |
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's certified hazardous waste management service.
-
Ensure all containers are properly labeled according to regulatory requirements before collection.
Spill Management
In the event of a spill, immediately evacuate the area and follow your institution's spill response protocol for highly toxic compounds. A general procedure includes:
-
Notification: Alert your supervisor and institutional safety officer.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials.
-
Cleanup: Trained personnel wearing appropriate PPE should clean the spill. All materials used for cleanup must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
Experimental Workflow for Disposal
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Decontamination efficacy against Mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
